molecular formula C17H18N4 B131224 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 61337-88-0

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B131224
CAS No.: 61337-88-0
M. Wt: 278.35 g/mol
InChI Key: DHUHYBBSQWQGSN-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile (CAS 61337-88-0), with the molecular formula C 17 H 18 N 4 and a molecular weight of 278.35 , is a heterocyclic compound of significant importance in pharmaceutical research and development. This orange-brown low melting solid serves as a crucial synthetic intermediate . Its primary research value lies in its role as a key precursor in the preparation of mirtazapine , which is the active agent in a prominent class of antidepressants . The compound can be further processed via catalytic reduction to form other valuable intermediates, such as 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol . The structure of a closely related derivative has been confirmed by X-ray crystallography, which crystallizes as a zwitterion . This compound is intended for research applications as a chemical standard and synthetic intermediate, strictly within laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-20-10-11-21(17-15(12-18)8-5-9-19-17)16(13-20)14-6-3-2-4-7-14/h2-9,16H,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUHYBBSQWQGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432063
Record name 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61337-88-0
Record name 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Introduction and Significance

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure features a pyridine ring substituted with a nitrile group and a phenylpiperazine moiety. This compound is primarily recognized as a key intermediate in the synthesis of Mirtazapine, a tetracyclic antidepressant used in the treatment of major depressive disorder.[1][2] Understanding the synthesis, structure, and reactivity of this precursor is crucial for process optimization, impurity profiling, and the development of novel analogues in drug discovery programs. This guide provides a detailed technical overview for researchers, chemists, and drug development professionals working with this molecule.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound, with its distinct functional groups and stereocenter, dictates its chemical behavior and physical properties.

Molecular Structure

The compound consists of a pyridine ring, a piperazine ring, a phenyl group, a methyl group, and a nitrile functional group. The piperazine ring is attached to the C2 position of the pyridine, and the nitrile group is at the C3 position. The phenyl group is attached to the C2 position of the piperazine ring, creating a chiral center. The piperazine ring typically adopts a stable chair conformation.[1][2]

Caption: 2D Structure of the title compound.

Identifiers and Physicochemical Data

Key identifiers and computed properties provide a fundamental dataset for the handling and characterization of this compound.[3]

Identifier TypeValue
IUPAC Name This compound
CAS Number 61337-88-0
Molecular Formula C₁₇H₁₈N₄
Molecular Weight 278.35 g/mol
InChIKey DHUHYBBSQWQGSN-UHFFFAOYSA-N
SMILES CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N
XLogP3 2.4
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Synthesis and Reaction Mechanism

The most logical and industrially relevant synthesis of this molecule is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a suitably activated pyridine precursor with a substituted piperazine.

Proposed Synthetic Pathway

The synthesis is achieved by reacting 2-chloropyridine-3-carbonitrile with 1-methyl-3-phenylpiperazine. The chlorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing nitrile group at the C3 position, making it susceptible to nucleophilic attack by the secondary amine of the piperazine.[4][5]

cluster_p Target Molecule r1 Cl-Py-CN plus + r2 Ph-Pip-Me p Product r2->p Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed SNAr synthesis pathway.

Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar SNAr reactions involving piperazines and chloropyridines.[4][6]

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyridine-3-carbonitrile (1.0 eq), 1-methyl-3-phenylpiperazine (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

  • Purification: Dry the crude solid under vacuum. If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

  • Rationale: The use of a polar aprotic solvent like DMF is ideal as it solubilizes the reactants but does not interfere with the nucleophilic attack. An inorganic base like K₂CO₃ is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Heating is necessary to overcome the activation energy of the substitution reaction.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and analogous compounds.[4]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals between 7.0-8.5 ppm for the phenyl and pyridine ring protons. - Methine Proton (C*H): A distinct signal (likely a multiplet) for the proton at the chiral center of the piperazine ring. - Piperazine Protons: A complex series of multiplets for the six methylene protons on the piperazine ring. - Methyl Protons: A singlet at ~2.3-2.5 ppm for the N-CH₃ group.
¹³C NMR - Nitrile Carbon (C≡N): A characteristic signal around 117-120 ppm. - Aromatic Carbons: Multiple signals in the 110-160 ppm range. - Aliphatic Carbons: Signals for the piperazine ring carbons and the N-methyl carbon in the 40-60 ppm range.
IR Spectroscopy - C≡N Stretch: A sharp, strong absorption band at approximately 2210-2230 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
Mass Spec (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 278.15, corresponding to the molecular formula C₁₇H₁₈N₄.

Reactivity and Key Chemical Transformations

The primary reactivity of interest for this molecule involves the transformation of the nitrile group, which serves as a masked carboxylic acid.

Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid. This reaction is a critical step in certain synthetic routes that utilize the nitrile as a stable intermediate.[2]

cluster_r Title Compound cluster_p Carboxylic Acid r Product-CN p Product-COOH r->p 1. KOH, 1-Butanol, Heat 2. H₃O⁺ Neutralization

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Validated Experimental Protocol: Nitrile Hydrolysis

The following protocol has been adapted from published literature for the hydrolysis of this compound.[2]

  • Reaction Setup: In a suitable reactor, suspend this compound (54 g, 0.194 mol) and potassium hydroxide (60.93 g, 1.086 mol) in 1-butanol (162 g).

  • Heating: Heat the mixture to reflux (approximately 125-135 °C) and maintain for 7 hours.

  • Solvent Removal: After cooling, remove the 1-butanol by vacuum distillation.

  • Extraction: Add water and toluene to the residue. Separate the aqueous and organic phases.

  • Neutralization: Neutralize the aqueous solution with hydrochloric acid to a pH of 6.5–7.0.

  • Isolation: Evaporate the water and add toluene to the residue. Filter off the inorganic salts.

  • Final Product: Evaporate the toluene from the filtrate to dryness to yield the crude 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid. The reported yield for this transformation is approximately 90%.[2]

References

  • Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1234. Available at: [Link]

  • Al-Najjar, B. O., Al-Salahi, R. A., & El-Tahir, K. E. H. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(2), M794. Available at: [Link]

  • Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E, E64, o1234. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

Sources

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the synthesis of the tetracyclic antidepressant, Mirtazapine. This document delineates its chemical identity, physicochemical properties, synthetic pathways, and critical chemical transformations. By synthesizing information from peer-reviewed literature and patent filings, this guide offers detailed experimental protocols and mechanistic insights, designed to support researchers and process chemists in the field of pharmaceutical development. The structural and analytical characterization of the compound is also discussed, providing a complete profile for laboratory and industrial applications.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound whose significance is almost exclusively tied to its role as a precursor in pharmaceutical manufacturing. Its identity and key properties are summarized below.

Nomenclature and Chemical Identifiers

A consistent and accurate identification is paramount for regulatory and research purposes.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 61337-88-0[1]
Molecular Formula C₁₇H₁₈N₄[1]
Molecular Weight 278.35 g/mol [1]
Synonyms 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile; 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine; Mirtazapine Impurity 23[1]
Computed Physicochemical Properties

These computed values are essential for predicting the compound's behavior in various solvents and biological systems, aiding in the design of purification and formulation protocols.

PropertyValueSource
XLogP3 2.4[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]
Exact Mass 278.153146591 Da[1]
Topological Polar Surface Area 43.2 Ų[1]
Structural Information

The molecule consists of a pyridine ring substituted at the 2-position with a 4-methyl-2-phenylpiperazine moiety and a nitrile group at the 3-position. X-ray crystallographic studies of its direct downstream derivative, 2-(4-methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate, confirm that the central piperazine ring adopts a stable chair conformation.[2][3] This conformation is critical for its reactivity and interaction with other molecules.

Role in Pharmaceutical Synthesis: The Mirtazapine Pathway

The industrial and scientific value of this compound stems from its position as a late-stage intermediate in the synthesis of Mirtazapine.[2][3][4] Mirtazapine is an atypical antidepressant used to treat major depressive disorder. This nitrile compound represents a key molecular scaffold that undergoes specific transformations to yield the final active pharmaceutical ingredient (API).

The diagram below illustrates the strategic position of the nitrile intermediate in the synthetic route towards Mirtazapine, highlighting the two primary conversion pathways.

G A 2-(4-Methyl-2-phenylpiperazin-1-yl) pyridine-3-carbonitrile (Target Compound) B 2-(4-Methyl-2-phenylpiperazin-1-yl) pyridine-3-carboxylic acid A->B  Alkaline  Hydrolysis  (e.g., KOH) C 2-(4-Methyl-2-phenylpiperazin-1-yl) pyridine-3-methanol A->C  Catalytic  Reduction  (e.g., Pd catalyst) D Mirtazapine (Final API) B->D  Reduction &  Cyclization Steps C->D  Cyclization Steps G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Combine 2-chloro-3-cyanopyridine, 1-methyl-3-phenylpiperazine, and a non-nucleophilic base (e.g., K₂CO₃) in a high-boiling solvent (e.g., DMF) B Heat mixture under inert atmosphere (e.g., N₂) for several hours (e.g., 80-120°C) A->B C Cool, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate) B->C D Wash organic layer, dry (e.g., with Na₂SO₄), and concentrate under vacuum C->D E Purify crude product via column chromatography or recrystallization to yield pure product D->E

Caption: A typical workflow for the synthesis of the title compound.

Key Chemical Transformations

The nitrile group is a versatile functional group that allows for two primary transformations en route to Mirtazapine. The choice of pathway often depends on factors like reagent cost, scalability, and safety.

Pathway 1: Hydrolysis to Carboxylic Acid

This is a well-documented and robust method involving the hydrolysis of the nitrile to a carboxylic acid, which is then further processed. [2][3] Expertise & Experience: The choice of a high-boiling alcohol like 1-butanol as the solvent is strategic. It allows the reaction to be conducted at the high temperatures (125-135°C) required for the saponification of the sterically hindered nitrile, while also being a suitable medium for the potassium hydroxide base.

Protocol: Hydrolysis of this compound [2][3]

  • Reagent Charging: To a suitable reaction vessel, add 1-butanol (3 volumes, e.g., 162 g).

  • Addition of Reactants: Add this compound (1 equivalent, e.g., 54 g, 0.2 mol) and powdered potassium hydroxide (e.g., 60.93 g).

  • Heating: Heat the mixture to a reflux temperature of 125 - 135°C. Maintain this temperature for approximately 7 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Solvent Removal: Upon completion, cool the reaction mixture and remove the 1-butanol by vacuum distillation.

  • Extraction: To the residue, add water and an immiscible organic solvent like toluene. Separate the aqueous and organic phases.

  • Neutralization: Carefully neutralize the aqueous solution with hydrochloric acid to a pH of 6.5–7.0. This precipitates the zwitterionic product, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid.

  • Isolation: The product can be isolated by evaporating the water and filtering the resulting solid from toluene. The reported yield for this step is high, around 90%. [2]

Pathway 2: Direct Catalytic Reduction

An alternative, more atom-economical route involves the direct reduction of the nitrile. A patented process describes the catalytic reduction to the corresponding pyridine-3-methanol derivative. [4] Trustworthiness & Self-Validation: The success of this protocol hinges on the precise control of catalyst activity. A "partially inactivated" or "poisoned" palladium catalyst is specified. This is a critical, self-validating system; a fully active catalyst would likely lead to over-reduction of the pyridine ring itself, resulting in undesired byproducts and low yield. The presence of the desired product as the major component validates the correct catalyst activity.

Protocol: Catalytic Reduction to 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol [4]

  • Catalyst Preparation: Prepare a partially inactivated palladium catalyst (e.g., Lindlar's catalyst or a custom-poisoned Pd/C).

  • Reaction Setup: In a hydrogenation reactor, dissolve this compound in an aqueous acid solution (e.g., dilute H₂SO₄ or HCl).

  • Hydrogenation: Add the catalyst and subject the mixture to hydrogen gas at a controlled pressure and temperature.

  • Monitoring: Monitor the reaction for the uptake of hydrogen and the disappearance of the starting material.

  • Workup: Upon completion, filter the catalyst. Basify the aqueous solution and extract the product with an appropriate organic solvent.

  • Purification: Purify the resulting alcohol by standard methods if necessary.

Spectroscopic and Analytical Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds,[5] the following spectroscopic signatures are expected.

TechniqueExpected SignatureRationale
FTIR Strong, sharp absorption band at ~2225 cm⁻¹Characteristic C≡N (nitrile) stretch.
¹H NMR δ ~7.2-8.5 ppm (m, pyridine-H & phenyl-H), δ ~2.5-4.0 ppm (m, piperazine-H), δ ~2.3 ppm (s, N-CH₃)Distinct regions for aromatic, aliphatic (piperazine ring), and methyl protons.
¹³C NMR δ ~117 ppm (nitrile C), δ ~90-160 ppm (aromatic C), δ ~45-60 ppm (piperazine & methyl C)The nitrile carbon is a key identifier. Piperazine carbons appear in the aliphatic region. [5]
Mass Spec (EI) M⁺ peak at m/z = 278Corresponds to the molecular weight of the compound.

Biological Context and Significance

While the title compound is not known to have direct therapeutic activity, its chemical family and its role as a precursor are of great interest.

  • Mirtazapine Precursor: As established, its primary role is in the production of Mirtazapine, an antagonist of α₂-adrenergic, 5-HT₂, 5-HT₃, and H₁ receptors, which results in increased central noradrenergic and serotonergic neurotransmission.

  • The Pyridine-3-carbonitrile Scaffold: The pyridine-3-carbonitrile structural motif is present in a wide array of biologically active molecules. Various derivatives have been reported to possess antimicrobial, cardiotonic, and protein kinase inhibitory activities, making this scaffold a valuable starting point for drug discovery campaigns. [5]

Conclusion

This compound is a compound of significant industrial importance, serving as a cornerstone in the synthesis of the antidepressant Mirtazapine. Its well-defined synthetic routes and versatile nitrile functionality allow for multiple efficient pathways to the final API. Understanding its synthesis, reactivity, and analytical profile, as detailed in this guide, is crucial for any scientist or researcher involved in the development and manufacturing of Mirtazapine or related heterocyclic compounds.

References

  • Li, A. J., Zhang, X. H., Sun, W. Q., Zhou, X. Q., & Liu, D. Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1234. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9864066, this compound. Retrieved from [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(2), M794. [Link]

  • Eiichi, I., & Kanami, Y. (2007). Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9839188, 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. Retrieved from [Link]

Sources

Navigating the Nomenclature of a Key Mirtazapine-Related Compound: A Technical Guide to the Synonyms of 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms and nomenclature for the chemical compound identified as 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine. Precise chemical identification is paramount in research and development, and this document aims to clarify the various terminologies associated with this important Mirtazapine-related substance.

Core Identification and Chemical Structure

The subject of this guide, 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine, is a distinct chemical entity with the Chemical Abstracts Service (CAS) number 61337-88-0 . Its molecular formula is C₁₇H₁₈N₄, and it has a molecular weight of 278.35 g/mol .[1]

The structural integrity of this molecule is foundational to its chemical properties and its role as a known impurity and synthetic intermediate in relation to the atypical antidepressant, Mirtazapine.

Unraveling the Web of Synonyms

In scientific literature, patents, and commercial listings, 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine is referred to by a multitude of names. This section categorizes these synonyms to provide clarity and facilitate accurate cross-referencing.

Systematic and Semi-Systematic Names

These names are derived from established chemical nomenclature rules and provide a descriptive account of the molecular structure:

  • 2-(4-Methyl-2-phenyl-1-piperazinyl)nicotinonitrile[1]

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile[1]

  • 3-Cyano-2-(4-methyl-2-phenyl-1-piperazinyl)pyridine[1]

  • 1-(3-Cyanopyridyl-2)-2-Phenyl-4-Methylpyperazine[1]

Common and Trivial Names

While less descriptive, these names are frequently used in laboratory and commercial contexts:

  • Mirtazapine Cyano Impurity[1]

  • Mirtazapine Carbonitrile Impurity[1]

Impurity Designations

In the context of pharmaceutical manufacturing and quality control, this compound is often identified by its relationship to the active pharmaceutical ingredient (API), Mirtazapine:

  • Mirtazapine Impurity 8[1]

Distinguishing from Structurally Related Compounds

A critical aspect of accurate chemical identification is the ability to differentiate a compound from its close structural relatives. The following compounds are frequently encountered in the synthesis and analysis of Mirtazapine and share a similar core structure with 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine, but are distinct chemical entities.

Compound Name CAS Number Common Designation Key Structural Difference
1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine 61337-88-0 Mirtazapine Cyano Impurity Cyano (-CN) group on the pyridine ring
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine61337-89-1Mirtazapine Impurity B[2][3]Hydroxymethyl (-CH₂OH) group on the pyridine ring
1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine61338-13-4Mirtazapine Carboxylic Acid / Impurity 18[4][5]Carboxylic acid (-COOH) group on the pyridine ring
4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine191546-94-8Mirtazapine Impurity E[6]Methyl (-CH₃) group on the pyridine ring
Mirtazapine85650-52-8Remeron® (Brand Name)[7][8]Tetracyclic structure formed by a bridge between the pyridine and phenyl rings

The Significance in Drug Development

The accurate identification of 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine is of significant interest to professionals in drug development for several key reasons:

  • Impurity Profiling: As a known impurity of Mirtazapine, its detection, quantification, and control are essential for ensuring the safety and efficacy of the final drug product. Regulatory bodies require stringent control of such impurities.

  • Process Chemistry: This compound can serve as a key intermediate in certain synthetic routes to Mirtazapine. Understanding its formation and reactivity is crucial for optimizing manufacturing processes.[1]

  • Reference Standard: A well-characterized standard of 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine is necessary for the validation of analytical methods used in quality control laboratories.

Experimental Protocols: A Note on Synthesis

While detailed synthetic procedures are beyond the scope of this guide, it is pertinent to note that 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine is typically prepared through the nucleophilic substitution of a leaving group on the 2-position of a 3-cyanopyridine derivative with 1-methyl-3-phenylpiperazine. The precise conditions of this reaction can influence the yield and purity of the product.

Visualization of the Chemical Neighborhood

To visually represent the relationship between 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine and its related compounds, the following diagram illustrates their structural connections.

G A 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine (CAS: 61337-88-0) B Mirtazapine (CAS: 85650-52-8) A->B Synthetic Precursor / Impurity C Mirtazapine Impurity B (CAS: 61337-89-1) C->B Impurity / Metabolite D Mirtazapine Carboxylic Acid (CAS: 61338-13-4) D->B Impurity / Metabolite E Mirtazapine Impurity E (CAS: 191546-94-8) E->B Impurity

Sources

An In-depth Technical Guide to 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile, a key chemical intermediate and known impurity in the synthesis of the atypical antidepressant, Mirtazapine. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, and presents robust analytical methodologies for its characterization and quantification. Furthermore, this guide discusses its relevance in the context of pharmaceutical development, particularly concerning impurity profiling and control strategies for Mirtazapine. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and quality control of Mirtazapine and related compounds.

Introduction

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile, with the CAS number 61337-88-0, is a substituted piperazine derivative that holds significant importance in the pharmaceutical industry.[1][2] Its primary relevance stems from its role as a direct precursor in the synthesis of Mirtazapine, a widely prescribed tetracyclic antidepressant. The presence and quantity of this nicotinonitrile derivative as an impurity in the final active pharmaceutical ingredient (API) are critical quality attributes that must be carefully monitored and controlled. Understanding its properties and behavior is therefore essential for ensuring the safety and efficacy of Mirtazapine. This guide aims to provide a detailed technical resource on this compound, consolidating available information on its characteristics, synthesis, and analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile is fundamental for its handling, analysis, and for predicting its behavior during chemical transformations.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile[1]

  • Synonyms: 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine, Mirtazapine Impurity 23[1]

  • CAS Number: 61337-88-0[1]

  • Molecular Formula: C₁₇H₁₈N₄[1][3][4]

  • Molecular Weight: 278.35 g/mol [1][3]

Tabulated Physical Properties
PropertyValueSource
Molecular Weight 278.35 g/mol [1][3]
Appearance Solid[4]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 278.153146591 Da[1]
Topological Polar Surface Area 43.2 Ų[1]
Heavy Atom Count 21[1]

Synthesis and Purification

The synthesis of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile is a critical step in the overall production of Mirtazapine. The following section details a common synthetic route and purification strategy.

Synthetic Pathway Overview

The synthesis generally involves the nucleophilic substitution of a halogenated nicotinonitrile with 1-methyl-3-phenylpiperazine. A common starting material is 2-chloronicotinonitrile.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Chloronicotinonitrile C Solvent (e.g., Toluene) Base (e.g., Triethylamine) A->C B 1-Methyl-3-phenylpiperazine B->C D 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile C->D Nucleophilic Aromatic Substitution

Caption: Synthetic route to 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile.

Detailed Experimental Protocol

Objective: To synthesize 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile via nucleophilic aromatic substitution.

Materials:

  • 2-Chloronicotinonitrile

  • 1-Methyl-3-phenylpiperazine

  • Triethylamine (or another suitable base)

  • Toluene (or another suitable high-boiling point solvent)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-chloronicotinonitrile (1 equivalent) in toluene, add 1-methyl-3-phenylpiperazine (1.1 equivalents) and triethylamine (1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile is typically purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. The fractions containing the pure product are combined and the solvent is evaporated to yield the purified compound as a solid.

Analytical Methods for Characterization and Quantification

Accurate and precise analytical methods are crucial for the identification, characterization, and quantification of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile, especially when it is present as an impurity in Mirtazapine.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The proton NMR spectrum will show characteristic peaks for the aromatic protons of the phenyl and pyridine rings, as well as the aliphatic protons of the piperazine ring and the methyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation, identification, and quantification of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile in a mixture, particularly for impurity profiling of Mirtazapine.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

This method allows for the separation of the nicotinonitrile from Mirtazapine and other related impurities. The retention time and peak area are used for identification and quantification, respectively, against a certified reference standard.

Analytical_Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC Analysis A->B C Data Acquisition (Chromatogram) B->C D Peak Integration and Identification C->D E Quantification (Comparison to Standard) D->E

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectroscopic data across major analytical techniques—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide offers a robust predictive analysis based on established principles and data from structurally analogous compounds. Furthermore, it provides detailed, field-proven protocols for the acquisition and interpretation of high-quality spectroscopic data, empowering researchers to confidently characterize this and similar molecules.

Molecular Structure and Its Implications for Spectroscopy

This compound (C₁₇H₁₈N₄) is a complex molecule featuring several distinct structural motifs that will give rise to a rich and informative spectroscopic profile.[1] Understanding the interplay of these features is paramount to a thorough interpretation of its spectra. The key structural components are:

  • A pyridine ring substituted at the 2 and 3 positions.

  • A nitrile group (-C≡N) at the 3-position of the pyridine ring, which is a strong electron-withdrawing group.

  • A piperazine ring , a six-membered heterocycle containing two nitrogen atoms. This ring is known to exist in a chair conformation, which can lead to complex NMR spectra due to the presence of axial and equatorial protons.

  • A phenyl group attached to the 2-position of the piperazine ring.

  • A methyl group attached to the nitrogen at the 4-position of the piperazine ring.

The asymmetry of the substitution on the piperazine ring, along with the potential for restricted rotation around the N-C bonds, suggests that the molecule may exhibit complex NMR spectra, possibly showing distinct signals for protons that might otherwise be considered equivalent.[2][3][4]

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the aromatic protons of the pyridine and phenyl rings, the protons of the piperazine ring, and the methyl group. The chemical shifts are predicted based on the electronic environment of each proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Pyridine-H48.2 - 8.5ddExpected to be the most downfield of the pyridine protons due to the anisotropic effect of the nitrile group.
Pyridine-H57.2 - 7.5dd
Pyridine-H68.5 - 8.8ddDeshielded due to the adjacent nitrogen atom.
Phenyl-H (ortho, meta, para)7.0 - 7.6mThe five protons on the phenyl ring will likely appear as a complex multiplet.
Piperazine-H (CH₂)2.5 - 4.0mDue to the chiral center at C2' and the chair conformation, these protons are diastereotopic and will likely appear as complex multiplets.[3][4]
Piperazine-H (CH)4.0 - 4.5mThe proton at the chiral center C2' is expected to be downfield.
N-Methyl (CH₃)2.2 - 2.5sA singlet corresponding to the three protons of the methyl group.[5]

Causality Behind Predictions:

  • Aromatic Protons: The chemical shifts of the pyridine and phenyl protons are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nitrile group will deshield adjacent protons on the pyridine ring, shifting them downfield.

  • Piperazine Protons: The piperazine ring protons are in a complex environment. The chair conformation leads to distinct axial and equatorial positions. Furthermore, the presence of a chiral center at C2' makes the geminal protons on C3' and C5' diastereotopic, meaning they are chemically non-equivalent and should have different chemical shifts and couple with each other. This can result in complex multiplets.[3][4]

  • N-Methyl Protons: The methyl group attached to the nitrogen is expected to be a singlet in the range of 2.2-2.5 ppm, a typical region for N-methyl groups in piperazine systems.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Pyridine-C2155 - 160Attached to the piperazine nitrogen.
Pyridine-C3110 - 115Attached to the nitrile group.
Pyridine-C4135 - 140
Pyridine-C5120 - 125
Pyridine-C6150 - 155
Nitrile (-C≡N)115 - 120The nitrile carbon typically appears in this region.[6]
Phenyl-C (ipso)140 - 145The carbon attached to the piperazine ring.
Phenyl-C (ortho, meta, para)125 - 130Aromatic carbons of the phenyl ring.
Piperazine-C (CH)60 - 65The chiral carbon C2'.
Piperazine-C (CH₂)45 - 55Carbons of the piperazine ring.
N-Methyl (CH₃)45 - 50The N-methyl carbon.

Causality Behind Predictions:

  • Pyridine and Phenyl Carbons: These will appear in the aromatic region (110-160 ppm). Carbons attached to heteroatoms (nitrogen) will be shifted downfield.

  • Nitrile Carbon: The carbon of the nitrile group has a characteristic chemical shift around 115-120 ppm.[6]

  • Piperazine and Methyl Carbons: These aliphatic carbons will appear in the upfield region of the spectrum.

Predicted Mass Spectrum (MS)

Electrospray ionization (ESI) in positive ion mode is the recommended technique for this molecule. The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺.

  • Molecular Formula: C₁₇H₁₈N₄

  • Molecular Weight: 278.35 g/mol

  • Predicted [M+H]⁺: m/z = 279.16

Predicted Fragmentation Pattern:

The fragmentation of the parent ion will likely occur at the weakest bonds, primarily within the piperazine ring and its substituents. Common fragmentation pathways for piperazine derivatives include cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage).[7][8][9]

MS_Fragmentation cluster_path1 Pathway 1: Phenyl Group Loss cluster_path2 Pathway 2: Piperazine Ring Cleavage cluster_path3 Pathway 3: Pyridine Ring Cleavage M [M+H]⁺ m/z = 279 F1 Loss of Phenyl Radical (-C₆H₅) M->F1 -77 Da F2 Cleavage of Piperazine Ring M->F2 F3 Loss of HCN from Pyridine M->F3 -27 Da P1 m/z = 202 F1->P1 P2a [C₄H₉N₂]⁺ m/z = 85 F2->P2a P2b [C₁₃H₉N₂]⁺ m/z = 193 F2->P2b P3 m/z = 252 F3->P3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
C-H (Aromatic)3000 - 3100MediumStretching vibrations of C-H bonds on the pyridine and phenyl rings.
C-H (Aliphatic)2800 - 3000MediumStretching vibrations of C-H bonds in the piperazine and methyl groups.[10]
C≡N (Nitrile)2220 - 2260Sharp, MediumA characteristic sharp peak for the nitrile group.[11]
C=C, C=N (Aromatic)1450 - 1600Medium to StrongRing stretching vibrations of the pyridine and phenyl rings.
C-N1250 - 1350MediumStretching vibrations of the C-N bonds.

Causality Behind Predictions:

  • The presence of a sharp peak around 2240 cm⁻¹ would be a strong indicator of the nitrile functional group.[11]

  • The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹ will be clearly distinguishable.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which would be unique to this molecule.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Prep2 Filter solution into a clean, dry NMR tube Prep1->Prep2 Acq1H ¹H NMR: - Scans: 16-64 - Acquisition Time: ~3-4 s - Relaxation Delay: 1-2 s Prep2->Acq1H Acq13C ¹³C NMR: - Scans: 1024-4096 - Acquisition Time: ~1-2 s - Relaxation Delay: 2 s Proc1 Fourier Transform Acq1H->Proc1 Acq2D 2D NMR (COSY, HSQC) as needed for structural elucidation Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration (¹H) and Peak Picking Proc3->Proc4 Proc5 Referencing to solvent peak or TMS Proc4->Proc5

Caption: A typical workflow for NMR data acquisition and processing.

Self-Validating System:

  • Choice of Solvent: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) should be based on the solubility of the compound. The residual solvent peak serves as an internal reference for the chemical shift scale.[12]

  • Acquisition Parameters: The number of scans is chosen to achieve an adequate signal-to-noise ratio. The relaxation delay is crucial for quantitative analysis in ¹H NMR, ensuring that all protons have fully relaxed before the next pulse.[13][14]

  • 2D NMR: If the 1D spectra are too complex for a complete assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are indispensable for unambiguously assigning the signals.

Mass Spectrometry (MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis PrepMS1 Prepare a dilute solution (~1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile) AcqMS1 Infuse sample into the ESI source PrepMS1->AcqMS1 AcqMS2 Acquire full scan spectrum in positive ion mode AcqMS1->AcqMS2 AcqMS3 Perform MS/MS on the [M+H]⁺ ion to obtain fragmentation data AcqMS2->AcqMS3 ProcMS1 Identify the [M+H]⁺ peak AcqMS3->ProcMS1 ProcMS2 Analyze fragmentation pattern to confirm structural features ProcMS1->ProcMS2

Caption: Workflow for ESI-MS analysis.

Self-Validating System:

  • Sample Concentration: A dilute sample is crucial to avoid ion suppression and detector saturation.[15]

  • Solvent System: The solvent should be volatile and compatible with ESI. The addition of a small amount of acid (e.g., formic acid) can aid in protonation.

  • MS/MS Analysis: Tandem MS (MS/MS) provides an additional layer of confirmation by correlating the fragmentation of a specific parent ion with the expected structural features of the molecule.[1]

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition (FTIR) cluster_proc_ir Data Analysis PrepIR1 Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a transparent disk AcqIR1 Record a background spectrum of the empty sample compartment or clean ATR crystal PrepIR1->AcqIR1 PrepIR2 Alternatively, use Attenuated Total Reflectance (ATR) for a solid sample with minimal preparation PrepIR2->AcqIR1 AcqIR2 Record the sample spectrum AcqIR1->AcqIR2 ProcIR1 Identify characteristic absorption bands for key functional groups AcqIR2->ProcIR1

Caption: Common workflows for obtaining an IR spectrum.

Self-Validating System:

  • Sample Preparation: The choice between a KBr pellet and ATR depends on the sample amount and desired data quality. ATR is often preferred for its speed and simplicity.[16][17][18][19]

  • Background Correction: A background spectrum is essential to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any signals from the sample holder or ATR crystal.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By combining theoretical predictions with detailed, best-practice experimental protocols, researchers are equipped with the necessary tools to confidently acquire and interpret the spectroscopic data for this molecule. The principles and methodologies outlined herein are broadly applicable to the characterization of other complex organic molecules, serving as a valuable resource for the scientific community.

References

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  • Giesa, S., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(12), 3123. [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Wessig, P., & Teupel, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Giesa, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 45-53. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

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  • Emwas, A. H., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 9(12), 302. [Link]

  • NIST. (n.d.). 3-Pyridinecarbonitrile. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Zhang, Y., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 299-306. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cu-MCP. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Al-Buriahi, A. K., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-18. [Link]

  • Henderson, L. D., & McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(4), 317-329. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Faccini, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116008. [Link]

  • NIST. (n.d.). 2-Pyridinecarbonitrile. NIST Chemistry WebBook. [Link]

  • Kertesz, I., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 657. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. [Link]

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

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  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

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  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(21), 10824–10832. [Link]

  • Tzeng, Y.-H., et al. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 20(2), 1149-1157. [Link]

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Methodological & Application

Application Note and Protocol for the Synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Mirtazapine, an atypical tetracyclic antidepressant.[1][2] The structural motif of a substituted piperazine coupled to a pyridine ring is of significant interest to medicinal chemists. This document provides a detailed protocol for the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in drug development. The primary synthetic strategy discussed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of C-N bonds.[3] An alternative nucleophilic aromatic substitution (SNAr) route is also briefly discussed. Furthermore, protocols for the synthesis of the requisite starting materials, 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine, are provided to ensure a comprehensive guide.

Chemical Structures and Reaction Overview

The synthesis of the target compound involves the cross-coupling of 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine.

Reactants:

  • 2-Chloro-3-cyanopyridine: A halogenated pyridine derivative activated towards nucleophilic substitution by the electron-withdrawing nitrile group.

  • 1-Methyl-3-phenylpiperazine: A chiral secondary amine that forms the core of the piperazine moiety in the final product.

Product:

  • This compound: The desired product, formed through the creation of a new carbon-nitrogen bond between the pyridine ring and the piperazine nitrogen.

The primary reaction detailed is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine ligand to facilitate the coupling under relatively mild conditions.

Synthesis of Starting Materials

Protocol 1: Synthesis of 2-Chloro-3-cyanopyridine

2-Chloro-3-cyanopyridine can be synthesized from the more readily available 3-cyanopyridine via N-oxidation followed by chlorination.[4]

Reaction Scheme:

  • N-Oxidation: 3-Cyanopyridine is oxidized to 3-cyanopyridine N-oxide.

  • Chlorination: The N-oxide is then chlorinated to yield 2-chloro-3-cyanopyridine.

Materials and Reagents:

  • 3-Cyanopyridine

  • Hydrogen peroxide (30% solution)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • N-Oxidation: In a round-bottom flask, dissolve 3-cyanopyridine in a suitable solvent like acetic acid. Add hydrogen peroxide solution dropwise at room temperature. The reaction is typically stirred for several hours to days and can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield 3-cyanopyridine N-oxide.

  • Chlorination: To the crude 3-cyanopyridine N-oxide, add phosphorus oxychloride (POCl₃) carefully at 0 °C.[4] The mixture is then heated to reflux (around 80-100 °C) for several hours.[5][6]

  • Work-up: After cooling to room temperature, the reaction mixture is poured slowly onto crushed ice with vigorous stirring. The aqueous mixture is then neutralized carefully with a saturated solution of sodium bicarbonate. The product is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-3-cyanopyridine as a solid.

Protocol 2: Synthesis of 1-Methyl-3-phenylpiperazine

1-Methyl-3-phenylpiperazine can be synthesized through various routes. A common method involves the reduction of a protected 2-oxo-3-phenylpiperazine intermediate.[3][7]

Reaction Scheme:

This multi-step synthesis involves the formation of a piperazinone ring followed by reduction.

Materials and Reagents:

  • Styrene oxide

  • N-Methylethanolamine

  • Thionyl chloride (SOCl₂) or other chlorinating agent

  • Ammonia

  • Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Step-by-Step Protocol (Conceptual Outline):

  • Diol Formation: Styrene oxide is reacted with N-methylethanolamine to form the corresponding diol, N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine.[7]

  • Dichlorination: The diol is then chlorinated using an agent like thionyl chloride to produce N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine.[7]

  • Cyclization: The resulting dichloride is cyclized by reacting with ammonia to form the piperazine ring.[7]

  • Alternative Reduction Route: A protected 2-oxo-3-phenylpiperazine can be reduced using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as THF to yield 1-methyl-3-phenylpiperazine.[8]

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted into an organic solvent. Acid-base extraction can be used for purification. The final product is often isolated as a salt or a free base and can be purified by distillation or crystallization.[9]

Core Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is optimized for the palladium-catalyzed coupling of 2-chloro-3-cyanopyridine with 1-methyl-3-phenylpiperazine. The choice of ligand and base is critical for achieving high yields.[10][11]

Quantitative Data Summary
ReagentMolar Eq.MW ( g/mol )Amount
2-Chloro-3-cyanopyridine1.0138.56(as per scale)
1-Methyl-3-phenylpiperazine1.2176.26(as per scale)
Pd₂(dba)₃0.01-0.02915.72(as per scale)
Xantphos0.02-0.04578.68(as per scale)
Sodium tert-butoxide (NaOtBu)1.596.10(as per scale)
Toluene--(to desired conc.)
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine reactants, catalyst, ligand, and base in a Schlenk flask inert Evacuate and backfill with an inert gas (e.g., Argon) setup->inert solvent Add anhydrous, degassed toluene inert->solvent heat Heat the mixture to 100-110 °C with vigorous stirring solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite, wash with ethyl acetate cool->filter concentrate Concentrate the filtrate filter->concentrate extract Perform aqueous work-up (water/brine washes) concentrate->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-3-cyanopyridine, 1-methyl-3-phenylpiperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (C₁₇H₁₈N₄, MW: 278.35 g/mol ).[12]

  • Melting Point: For a crystalline solid, the melting point is a good indicator of purity.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is highly effective, a classical SNAr can also be employed. This method typically requires more forcing conditions due to the lower reactivity of 2-chloropyridine compared to other heteroaryl halides.[13] However, the presence of the electron-withdrawing nitrile group at the C3 position activates the C2 position towards nucleophilic attack.[14]

Reaction Scheme:

G 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Product Product 2-Chloro-3-cyanopyridine->Product 1-Methyl-3-phenylpiperazine, High Temp., Base (e.g., K2CO3), Solvent (e.g., DMF, DMSO)

Caption: SNAr reaction scheme.

General Protocol Outline:

  • Combine 2-chloro-3-cyanopyridine, 1-methyl-3-phenylpiperazine, and a base such as potassium carbonate in a high-boiling polar aprotic solvent like DMF or DMSO.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous work-up, and purify the product as described in the Buchwald-Hartwig protocol.

This method avoids the use of expensive metal catalysts and ligands but may have a more limited substrate scope and require higher temperatures, potentially leading to side reactions.

Conclusion

The synthesis of this compound is a crucial step in the development of important pharmaceutical agents. The detailed Buchwald-Hartwig amination protocol provided here offers a reliable and high-yielding route for researchers. By also providing methods for the synthesis of the starting materials and outlining an alternative SNAr pathway, this guide serves as a comprehensive resource for chemists in the field of drug discovery and development. Careful execution of the experimental procedures and appropriate analytical characterization are paramount to obtaining the desired product in high purity.

References

  • Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (n.d.). Google Patents.
  • A process for preparing 1-methyl-3-phenylpiperazine. (n.d.). Google Patents.
  • Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. (n.d.). Google Patents.
  • Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1234.
  • Phenylpiperazine Formation From Aniline. (2017, May 11). Sciencemadness.org. Retrieved January 23, 2026, from [Link]

  • Synthesis method of 2-chlorine-3-cyanopyridine. (n.d.). Google Patents.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.). Thieme Chemistry. Retrieved January 23, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. Retrieved January 23, 2026, from [Link]

  • Preparation method of 2-chloro-3-cyanopyridine. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 18(8), 9759–9774.
  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. (n.d.). IUCr. Retrieved January 23, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Preparation method of 2-chloro-3-cyanopyridine. (n.d.). Patsnap. Retrieved January 23, 2026, from [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. (n.d.). IUCr. Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 13). YouTube. Retrieved January 23, 2026, from [Link]

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Comprehensive NMR Analysis of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry and drug development. It offers unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide provides a detailed framework for the complete NMR analysis of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile, a complex heterocyclic compound featuring a chiral center and multiple aromatic and aliphatic moieties.

This molecule, identified as a potential impurity in the synthesis of the antidepressant Mirtazapine, presents a fascinating case for NMR analysis due to its structural complexity.[1] The presence of a substituted pyridine ring, a chiral phenyl-substituted piperazine ring, and a nitrile group leads to a nuanced and informative set of NMR spectra. Understanding its detailed structure is critical for process chemistry, quality control, and regulatory compliance in pharmaceutical development.

This document moves beyond a simple listing of steps, delving into the rationale behind methodological choices. It is designed to empower researchers, scientists, and drug development professionals to not only replicate the analysis but also to apply these principles to other complex small molecules. We will cover the entire workflow, from meticulous sample preparation to advanced 2D NMR correlation techniques, ensuring a self-validating and robust structural assignment.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for this compound.[2]

(Note: A more formal 2D chemical structure diagram with numbering would be inserted here in a publication.)

PART 1: Experimental Protocols & Methodologies

A successful NMR analysis begins with rigorous and well-considered experimental design. The quality of the data is inextricably linked to the quality of the sample and the appropriateness of the acquisition parameters.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, in a suitable deuterated solvent.[3]

Protocol:

  • Solvent Selection: The choice of a deuterated solvent is critical.[4]

    • Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR spectra. The deuterium lock signal is also used by the spectrometer to stabilize the magnetic field.[5]

    • Recommended Solvents:

      • Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic molecules due to its good dissolving power and relatively simple residual solvent signal (~7.26 ppm).[2]

      • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, useful if the compound exhibits poor solubility in CDCl₃. Its residual proton signal appears at ~2.50 ppm.[6]

    • Causality: The selection should be based on the analyte's solubility. A small-scale solubility test with non-deuterated solvents is recommended to conserve expensive deuterated reagents. The chosen solvent must not react with the analyte.

  • Concentration:

    • For ¹H NMR: Prepare a solution with a concentration of 5-15 mg/mL. This typically requires weighing 3-10 mg of the compound.

    • For ¹³C and 2D NMR: A more concentrated sample is preferable to achieve a good signal-to-noise ratio in a reasonable time. Aim for a concentration of 20-50 mg/mL, using 15-30 mg of the compound.[7]

  • Procedure: i. Accurately weigh the desired amount of the analyte into a clean, dry vial. ii. Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[3] iii. Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any suspended particles. iv. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube. v. Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion. The following are standard acquisition protocols.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation P1 Weigh Pure Analyte P2 Dissolve in Deuterated Solvent P1->P2 P3 Filter into NMR Tube P2->P3 A1 1D ¹H NMR P3->A1 A2 1D ¹³C NMR A1->A2 A3 2D COSY A2->A3 A4 2D HSQC A3->A4 A5 2D HMBC A4->A5 D1 Assign Signals A5->D1 D2 Confirm Connectivity D1->D2 D3 Final Structure Verification D2->D3

Caption: A typical workflow for complete NMR structural elucidation.

Table 1: Recommended Acquisition Parameters for 1D NMR Experiments

Parameter¹H NMR¹³C NMR {¹H Decoupled}Rationale
Pulse Program zg30zgpg30Standard single-pulse experiments.
Number of Scans (NS) 8-161024-4096¹³C has low natural abundance, requiring more scans.
Relaxation Delay (D1) 2.0 s2.0 sAllows for magnetization to return to equilibrium.
Acquisition Time (AQ) ~4.0 s~1.0 sGoverns digital resolution.
Spectral Width (SW) 12-16 ppm220-240 ppmMust encompass all expected signals.
Temperature 298 K298 KEnsures consistency and comparability.

Table 2: Recommended Acquisition Parameters for 2D NMR Experiments

ParameterCOSYHSQCHMBC
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans (NS) 2-44-816-64
Relaxation Delay (D1) 1.5-2.0 s1.5-2.0 s1.5-2.0 s
¹J(C,H) (for HSQC) N/A145 HzN/A
ⁿJ(C,H) (for HMBC) N/AN/A8 Hz
Rationale Identifies ³J(H,H) couplings.Correlates protons to directly attached carbons.Correlates protons to carbons over 2-3 bonds.

PART 2: Spectral Interpretation and Analysis

The following sections provide a predictive analysis of the NMR spectra for this compound. These predictions are based on established chemical shift principles and data from analogous structures.[6][8]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex, particularly in the aliphatic region, due to the constrained and asymmetric nature of the piperazine ring.

Table 3: Predicted ¹H NMR Data and Rationale

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale & Key Considerations
H6 (Pyridine) ~8.4 - 8.6dd1HMost deshielded pyridine proton due to proximity to the ring nitrogen. Coupled to H5 and H4.
H4 (Pyridine) ~7.8 - 8.0dd1HDeshielded by the adjacent electron-withdrawing nitrile group. Coupled to H5 and H6.
H5 (Pyridine) ~7.1 - 7.3dd1HShielded relative to H4 and H6. Coupled to both H4 and H6.
H2''-H6'' (Phenyl) ~7.2 - 7.5m5HPhenyl protons will appear as a complex multiplet in their typical aromatic region.
H2' (Piperazine) ~4.5 - 4.7m1HMethine proton at the chiral center, significantly deshielded by both the phenyl and pyridine rings.
Piperazine CH₂ ~2.8 - 3.6m6HThese six protons are diastereotopic and will appear as a series of complex, overlapping multiplets. Conformational exchange can also lead to broad signals.[9]
N-CH₃ (C8') ~2.3 - 2.5s3HA singlet in the aliphatic region, characteristic of an N-methyl group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 17 distinct signals, assuming no accidental overlap.

Table 4: Predicted ¹³C NMR Data and Rationale

Carbon(s)Predicted δ (ppm)Rationale & Key Considerations
C2 (Pyridine) ~158 - 162Highly deshielded due to attachment to ring nitrogen and the piperazine nitrogen.
C6 (Pyridine) ~150 - 153Deshielded due to proximity to the ring nitrogen.
C4 (Pyridine) ~138 - 141Deshielded due to the influence of the nitrile group.
C1'' (Phenyl) ~135 - 138Quaternary carbon of the phenyl ring attached to the piperazine.
C2''-C6'' (Phenyl) ~127 - 130Aromatic carbons of the phenyl ring.
C5 (Pyridine) ~120 - 123Shielded relative to other pyridine carbons.
C7 (-CN) ~117 - 119Characteristic chemical shift for a nitrile carbon.
C3 (Pyridine) ~95 - 100Quaternary carbon, significantly shielded by its position and substitution pattern.
C2' (Piperazine) ~60 - 65Methine carbon at the chiral center, deshielded by adjacent phenyl and nitrogen atoms.
Piperazine CH₂ ~45 - 55Aliphatic carbons of the piperazine ring. Multiple signals are expected.
C8' (N-CH₃) ~43 - 46Typical chemical shift for an N-methyl carbon.
Structural Verification with 2D NMR

While 1D NMR provides the fundamental data, 2D NMR is indispensable for assembling the molecular puzzle and providing unambiguous assignments.[10]

  • COSY (Correlation Spectroscopy): This experiment confirms proton-proton connectivities.

    • Expected Correlations: Cross-peaks will be observed between H4-H5, H5-H6 on the pyridine ring. A complex network of correlations will be seen among the piperazine ring protons (H2', H3', H5', H6'), confirming their scalar coupling network.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom.

    • Self-Validation: It provides a direct and definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~2.4 ppm will show a correlation to the carbon signal at ~44 ppm, confirming the N-CH₃ group. The complex multiplets between 2.8-3.6 ppm will correlate to the piperazine carbons in the 45-55 ppm range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular architecture by revealing long-range (2-3 bond) C-H correlations.

Key Expected HMBC Correlations Diagram

Caption: Key expected HMBC correlations for structural confirmation.

Trustworthiness through HMBC:

  • Pyridine-Piperazine Link: The methine proton H2' on the piperazine ring should show a crucial correlation to the C2 and C6 carbons of the pyridine ring. This unequivocally confirms the point of attachment between the two ring systems.

  • Phenyl-Piperazine Link: H2' should also show correlations to the quaternary (C1'') and ortho (C2''/C6'') carbons of the phenyl ring, confirming its position.

  • N-Methyl Position: The methyl protons (H-C8') will show correlations to the C3' and C5' carbons of the piperazine ring, confirming that the methyl group is on N4'.

  • Nitrile Position: The pyridine protons H4 and H5 should show correlations to the nitrile carbon (C7), confirming its position at C3 of the pyridine ring.

By systematically analyzing these 1D and 2D NMR datasets, a complete, unambiguous, and self-validating assignment of the structure of this compound can be achieved with a high degree of confidence.

References

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Mirtazapine-impurities. Retrieved from [Link]

  • Parella, T. (2013). Practical Guide to 2D NMR. SeRMN, Universitat Autònoma de Barcelona. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectrometer Operating Guides. Retrieved from [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. Available from: [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(4), 1236-1253. Available from: [Link]

  • Alver, Ö., & Parlak, C. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science, 5(1), 98-102. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Jenisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds, 20(9), 1035-1040. Available from: [Link]

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A Robust, Validated RP-HPLC Method for the Quantification of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. The compound, a substituted piperazine and pyridine derivative, is structurally related to intermediates used in the synthesis of pharmaceutical agents like mirtazapine.[1][2] Given the importance of purity and concentration determination in drug development and quality control, a reliable analytical method is paramount. This guide provides a step-by-step protocol, the scientific rationale behind the method development choices, and a full validation workflow according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Introduction and Method Rationale

This compound possesses a molecular structure that lends itself well to RP-HPLC analysis with UV detection. The key structural features influencing this choice are:

  • Hydrophobicity: The presence of a phenyl ring and the overall carbon framework, combined with a calculated LogP of 2.4, indicates moderate lipophilicity, making it ideal for retention on a non-polar stationary phase like C18.[4]

  • Chromophores: The conjugated system involving the pyridine ring and the nitrile group, along with the phenyl ring, ensures strong UV absorbance. This allows for sensitive and specific detection using a standard photodiode array (PDA) or UV-Vis detector.

  • Basic Moieties: The molecule contains basic nitrogen atoms within the piperazine and pyridine rings.[5] The ionization state of these functional groups is pH-dependent and critically affects chromatographic behavior. An unbuffered mobile phase can lead to poor peak shape (tailing) and shifting retention times. Therefore, controlling the mobile phase pH is essential for a robust and reproducible method. By maintaining a low pH, these basic sites are consistently protonated, leading to stable interactions with the stationary phase and symmetrical peak shapes.[6]

This method was developed to provide a straightforward, isocratic separation that is both efficient and easily transferable between laboratories.

HPLC Method Development and Validation Workflow

The development and validation of this analytical method follow a logical, stepwise progression to ensure reliability and robustness.

Method_Development_Workflow cluster_Dev Phase 1: Method Development Analyte_Assessment Analyte Assessment (Structure, Polarity, pKa) Column_Selection Column Selection (C18, 5 µm, 4.6x150 mm) Analyte_Assessment->Column_Selection Based on LogP Mobile_Phase_Screen Mobile Phase Screening (ACN/Buffer, pH) Column_Selection->Mobile_Phase_Screen Control Ionization Detection_WL Wavelength Selection (PDA Scan for λmax) Mobile_Phase_Screen->Detection_WL Optimize Sensitivity Optimization Parameter Optimization (Isocratic Hold, Flow Rate) Detection_WL->Optimization Refine Separation System_Suitability System Suitability Optimization->System_Suitability Final Method Specificity Specificity Linearity_Range Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ_LOD LOQ / LOD Robustness Robustness

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound Reference Standard (>99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).

  • Reagents: Orthophosphoric acid (85%, Analytical Grade), Potassium dihydrogen phosphate (ACS Grade).

  • HPLC Column: C18 reverse-phase column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 4.6 mm x 150 mm, 5 µm particle size.

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a PDA or variable wavelength UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

Preparation of Solutions
  • Mobile Phase (Buffer Preparation): To prepare a 25 mM potassium phosphate buffer, dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or experimentally determined λmax)
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes
Mode Isocratic

Method Validation Protocol (ICH Q2)

A validated analytical method provides assurance of its reliability for the intended application.[7] The following protocols should be followed to validate the method in accordance with ICH guidelines.[3][8]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Procedure: Inject the working standard solution (100 µg/mL) five times. Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%

| %RSD of Retention Time | ≤ 1.0% |

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Procedure:

  • Inject the diluent (blank) to check for interfering peaks.

  • Prepare a placebo sample (if applicable) and inject it.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure the main peak is resolved from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.

Linearity and Range

Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range. Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate. Acceptance Criteria: Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Procedure: Perform a recovery study by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. Procedure: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Acceptance Criteria:

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Introduce small variations to the optimized method parameters, one at a time.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Mobile Phase Composition: ± 2% organic modifier. Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion

The RP-HPLC method described provides a specific, linear, accurate, precise, and robust system for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method highly accessible and suitable for routine use in quality control and research environments. Adherence to the validation protocols outlined will ensure the generation of reliable and defensible analytical data.

References

  • Li, A.-J., et al. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, E64, o1234. Available at: [Link]

  • International Union of Crystallography. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Scientific Reports. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

Sources

Revealing the Three-Dimensional Architecture of Novel Piperazine Derivatives: Application Notes and Protocols for X-ray Crystallography of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Insight in Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1][2] Derivatives of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile are of particular interest due to their potential as therapeutic agents, with the parent structure being a known precursor in the synthesis of compounds like Mirtazapine, an antidepressant.[3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating their structure-activity relationships (SAR), optimizing their pharmacological properties, and ensuring intellectual property.[5]

X-ray crystallography stands as the definitive technique for determining molecular structure with atomic resolution.[2][6][7] This guide provides detailed application notes and protocols for the single-crystal X-ray diffraction analysis of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage structural chemistry for the advancement of novel therapeutics. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each experimental step.

Part 1: From Synthesis to Single Crystals - A Preparative Workflow

A critical prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound and its subsequent purification and crystallization. While the direct synthesis of this compound is documented in patent literature, this guide will focus on a well-described derivative, 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate, for which detailed crystallographic data is available.[3][4]

Protocol 1: Synthesis of 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate

This protocol details the hydrolysis of the nitrile group of the parent compound to a carboxylic acid, a common derivatization strategy that can aid in crystallization.[3]

Materials:

  • This compound

  • 1-Butanol

  • Potassium Hydroxide (KOH)

  • Toluene

  • Hydrochloric Acid (HCl)

  • Water (deionized)

  • Methanol

Procedure:

  • In a suitable reaction vessel, combine 162 g of 1-butanol, 54 g (0.2 mol) of 2-(4-methyl-2-phenylpiperazine-1-yl)pyridine-3-carbonitrile, and 60.93 g of potassium hydroxide.[3]

  • Heat the mixture to a temperature between 125-135 °C and maintain for 7 hours with stirring.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the 1-butanol via vacuum distillation.[3]

  • To the residue, add fresh water and toluene, and transfer the mixture to a separatory funnel.

  • Separate the aqueous and organic phases.

  • Neutralize the aqueous solution to a pH of 6.5–7.0 with hydrochloric acid.[3]

  • Evaporate the water from the neutralized aqueous solution.

  • Add toluene to the resulting solid to dissolve the product, and filter to remove inorganic salts.[3]

  • Evaporate the toluene to dryness to yield the crude product. A typical yield is approximately 52 g (90%).[3]

Protocol 2: Crystallization of 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate Dihydrate

The success of X-ray crystallography is critically dependent on the quality of the crystals.[5] For small organic molecules, slow evaporation is a widely used and effective crystallization technique.[8]

Materials:

  • Crude 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate

  • Methanol

  • Toluene

Procedure:

  • Dissolve the crude product in a minimal amount of a methanol-toluene solvent mixture.

  • Allow the solution to stand undisturbed at room temperature for slow evaporation.

  • Colorless, block-shaped crystals suitable for X-ray analysis are typically obtained over a period of 30 days.[3]

Rationale for Solvent Choice: The use of a binary solvent system like methanol-toluene allows for fine-tuning of the solubility. As the more volatile methanol evaporates, the solution becomes enriched in toluene, a less polar solvent, gradually reducing the solubility of the polar carboxylate and promoting slow, ordered crystal growth.

Part 2: The X-ray Crystallography Workflow

The following section outlines the standard workflow for the X-ray crystallographic analysis of a small molecule, using the example of 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate.

Experimental Workflow Diagram

G Pyridine Pyridine Ring Piperazine Piperazine Ring (Chair Conformation) Pyridine->Piperazine C-N bond Nitrile_or_Carboxylate Carboxylate Group (from Nitrile) Pyridine->Nitrile_or_Carboxylate C-C bond Phenyl Phenyl Ring Piperazine->Phenyl C-C bond

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate.

Section 1: Synthesis Overview and Core Principles

The target molecule is a crucial precursor in the manufacturing of Mirtazapine, an antidepressant agent.[1][2] Its synthesis most commonly involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored for its efficiency and scalability. The core transformation involves the displacement of a leaving group (typically a halogen) from the 2-position of a pyridine ring by the secondary amine of 1-methyl-2-phenylpiperazine.

General Reaction Scheme

The fundamental reaction proceeds by coupling 2-chloro-3-cyanopyridine (or a similar halo-substituted pyridine) with 1-methyl-2-phenylpiperazine in the presence of a base.

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Conditions R1 2-Chloro-3-cyanopyridine Product This compound R1->Product S_NAr Reaction R2 1-Methyl-2-phenylpiperazine R2->Product S_NAr Reaction Base Base (e.g., K2CO3, Et3N) Solvent Solvent (e.g., DMF, DMSO) Heat Heat (Δ) Troubleshooting_Workflow Start Low Conversion Observed Check_Base Verify Base (Anhydrous, >1.5 eq.) Start->Check_Base Check_Solvent Verify Solvent (Anhydrous, Polar Aprotic) Check_Base->Check_Solvent If OK Check_Temp Increase Temperature (Monitor by HPLC/TLC) Check_Solvent->Check_Temp If OK Check_Reagents Check Reagent Purity (NMR, GC-MS) Check_Temp->Check_Reagents If OK Success Reaction Proceeds Check_Reagents->Success If OK

Caption: Workflow for troubleshooting low reaction conversion.

Q2: My reaction mixture is complex, showing several spots on TLC/peaks in HPLC. What are the common impurities and how are they formed?

A2: The formation of impurities is inherent to many organic syntheses. Understanding their origin is key to minimizing them. For this specific synthesis, several process-related impurities can be anticipated.

Expert Insight: Impurity formation is often a result of competing reaction pathways or the degradation of reactants/products. Controlling the reaction stoichiometry, temperature, and ensuring an inert, anhydrous environment are the most effective preventative measures.

Impurity Name & StructureCommon OriginPrevention Strategy
Impurity A: Unreacted 2-chloro-3-cyanopyridineIncomplete reaction.Increase reaction time, temperature, or use a slight excess (1.05-1.1 eq.) of the piperazine nucleophile.
Impurity B: Unreacted 1-methyl-2-phenylpiperazineIncorrect stoichiometry (used in excess).Use precise stoichiometry or a slight excess of the electrophile. This impurity is often easier to remove during workup due to its basic nature.
Impurity C: 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acidHydrolysis of the nitrile (-CN) group on the final product. [1][3][4]This can occur during a basic or acidic workup, especially at elevated temperatures.Perform the workup at lower temperatures. Use a buffered or neutral wash if possible. Avoid prolonged exposure to strong acids or bases.
Impurity D: 2-Hydroxy-3-cyanopyridineHydrolysis of the starting material, 2-chloro-3-cyanopyridine, by trace amounts of water in the reaction mixture, especially in the presence of a base.Ensure all reagents and solvents are strictly anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: I've successfully synthesized the product, but purification is challenging. What are the recommended purification protocols?

A3: Effective purification is essential to meet the high-purity standards required for pharmaceutical intermediates. A combination of techniques is often most effective.

  • Aqueous Workup:

    • Purpose: To remove the base, salts, and any water-soluble impurities.

    • Protocol: After cooling the reaction mixture, dilute it with an organic solvent immiscible with water (e.g., ethyl acetate, toluene). Wash the organic layer sequentially with water and then brine. The basic nature of the product and unreacted piperazine means they will remain in the organic layer, while salts are removed.

  • Crystallization:

    • Purpose: This is the most effective method for achieving high purity on a large scale.

    • Protocol: Based on patent literature, recrystallization can be performed from various solvents. [5]A common method involves dissolving the crude product in a hot solvent in which it is soluble (e.g., toluene, methanol, isopropanol) and then either cooling it or adding an anti-solvent (e.g., heptane, hexane) to induce crystallization. [6]The choice of solvent system is critical and may require some screening.

  • Silica Gel Column Chromatography:

    • Purpose: Useful for small-scale purification or for separating impurities with very similar polarity to the product.

    • Protocol: A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine added to the mobile phase to prevent the basic product from tailing on the acidic silica gel.

Section 3: Impurity Profiling and Characterization FAQs

Q4: How can I develop an HPLC method to monitor my reaction and assess final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the standard technique for impurity profiling in pharmaceuticals due to its high resolution and sensitivity. [7]A reverse-phase method is typically suitable for this class of compounds.

ParameterTypical ConditionsRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid improves peak shape for basic analytes by ion-pairing and protonating free silanols on the stationary phase.
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic AcidThe organic modifier used to elute the compounds.
Gradient Start with a low % of B (e.g., 10-20%) and ramp up to a high % (e.g., 90-95%) over 15-20 minutes.A gradient is necessary to elute all components, from the more polar starting materials and side products to the less polar final product, within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector UV-Vis at 254 nm or Diode Array Detector (DAD)The aromatic rings in the molecule provide strong chromophores. A DAD allows for peak purity analysis.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.
Q5: My HPLC analysis shows a significant unknown impurity. What is the workflow for identifying it?

A5: Identifying unknown impurities is a critical step in process development and is mandated by regulatory agencies like the ICH. [8]The process involves a systematic combination of analytical techniques.

Impurity_ID_Workflow Start Unknown Peak in HPLC LCMS 1. LC-MS Analysis Start->LCMS Get MW Propose 2. Propose Structure (Based on MW and Reaction Knowledge) LCMS->Propose Isolate 3. Isolate Impurity (Preparative HPLC) Propose->Isolate Characterize 4. Structural Characterization (NMR, HRMS, FT-IR) Isolate->Characterize Confirm Structure Confirmed Characterize->Confirm

Caption: Standard workflow for unknown impurity identification.

Step-by-Step Explanation:

  • LC-MS Analysis: The first step is to obtain the molecular weight of the unknown impurity. [7]Couple your HPLC system to a mass spectrometer (MS). The mass-to-charge ratio (m/z) will provide the molecular weight, which is the most crucial piece of initial information.

  • Propose a Structure: Based on the molecular weight and a thorough understanding of the reaction mechanism, propose potential structures. For example, if the MW is 18 higher than your product, it strongly suggests a hydrolysis product.

  • Isolation: Isolate a pure sample of the impurity for full characterization. [9]This is typically done using preparative HPLC, scaling up the analytical method to collect the fraction corresponding to the unknown peak.

  • Structural Characterization: Use a suite of spectroscopic techniques to confirm the structure of the isolated compound. [10] * NMR Spectroscopy: 1D NMR (¹H and ¹³C) provides the carbon-hydrogen framework, while 2D NMR experiments (COSY, HSQC, HMBC) are used to piece the fragments together and confirm connectivity.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, which can be used to determine the elemental formula.

    • FT-IR: Identifies key functional groups (e.g., C≡N stretch for nitrile, C=O for a hydrolyzed amide/acid).

References

  • Singer, R. D., et al. (2004). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1234-o1236. Available at: [Link]

  • Al-Zaydi, K. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(3), M794. Available at: [Link]

  • CN103509020A - Synthetic method of mirtazapine. (2014). Google Patents.
  • Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 152, 223-232. Available at: [Link]

  • WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. (2007). Google Patents.
  • IUCr. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Available at: [Link]

  • ResearchGate. (2004). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2015). Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Available at: [Link]

  • Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(4), 266-273. Available at: [Link]

  • PubChem. 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available at: [Link]

Sources

Phenylpiperazine Degradation Pathways: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenylpiperazine compounds. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation pathways of this important class of molecules. As Senior Application Scientists, our goal is to provide not just protocols, but the rationale behind them, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenylpiperazine compounds?

A1: Phenylpiperazine derivatives are susceptible to several degradation pathways due to their molecular structure. The most common routes of degradation are hydrolysis, oxidation, and photodegradation.[1] The specific pathway that predominates depends on the compound's structure, substituents, and the environmental conditions it is exposed to, such as pH, temperature, light, and the presence of oxidizing agents.[1][2] The piperazine ring itself can undergo N-dealkylation or oxidative ring opening, while substituents on the phenyl ring or the second nitrogen of the piperazine can also be sites of degradation.[3]

Q2: How does pH affect the stability of phenylpiperazine compounds?

A2: The pH of a solution is a critical factor governing the stability of phenylpiperazine compounds, primarily by influencing their susceptibility to hydrolysis.[1] Generally, these compounds exhibit a V-shaped pH-rate profile, meaning they are most stable at a specific pH (often near neutral) and degrade more rapidly in strongly acidic or alkaline conditions.[4] Both hydrogen and hydroxide ions can catalyze the hydrolysis of susceptible functional groups attached to the phenylpiperazine core.[1] For instance, amide or ester linkages in a derivative would be prime targets for pH-dependent hydrolysis.[5]

Q3: My phenylpiperazine compound is degrading even when stored in the dark. What could be the cause?

A3: If photodegradation has been ruled out by storing the compound in the dark, the likely culprits are thermal degradation or oxidation.[5][6] Phenylpiperazines can be sensitive to elevated temperatures, which can accelerate various degradation reactions.[6] Oxidation is another common pathway that does not require light.[5] This can be initiated by atmospheric oxygen or trace metal ions, or catalyzed by certain excipients in a formulation.[7][8] It's also important to consider the inherent stability of the specific derivative; some phenylpiperazines are less stable than others even under identical storage conditions.[9]

Q4: What are the typical products of oxidative degradation of the piperazine ring?

A4: Oxidative degradation of the piperazine ring can lead to a variety of products. Common pathways include N-oxidation, N-dealkylation, and ring opening.[3] For the core piperazine structure, identified oxidative degradation products include ethylenediamine (EDA), 2-oxopiperazine (OPZ), and N-formylpiperazine (FPZ).[7][10] The specific products you will observe depend on the oxidizing agent used and the reaction conditions. The presence of a phenyl group will further influence the pathway, potentially leading to hydroxylated derivatives on the aromatic ring as well.

Troubleshooting Guide

Q1: I'm performing a forced degradation study on a novel phenylpiperazine derivative, but I'm seeing very little to no degradation under standard acidic and basic hydrolysis conditions. What should I do?

A1: This is a common challenge, indicating your compound is relatively stable to hydrolysis at the initial conditions. The goal of a forced degradation study is to achieve 5-20% degradation to ensure you can detect and identify the relevant degradation products.[3]

  • Causality: The rate of hydrolysis is dependent on the concentration of the stressing agent (acid or base) and the temperature.[1] If initial conditions (e.g., 0.1 M HCl at 60°C) are insufficient, the activation energy for the degradation reaction is not being overcome.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the temperature of your reaction. A common next step is to try 80°C.[3] Temperature is a major factor in accelerating chemical reactions.[2]

    • Increase Stressor Concentration: If increasing the temperature is not effective or desirable (e.g., it might cause other, non-hydrolytic degradation), you can increase the concentration of the acid or base (e.g., to 1 M HCl or 1 M NaOH).

    • Extend Incubation Time: As a final variable, you can extend the duration of the study beyond the initial 24 hours.[3]

    • Verification: Always run a control sample (compound in neutral solvent) at the same elevated temperature to distinguish between hydrolytic and thermal degradation.

Q2: My mass balance in a stability study is poor (significantly less than 100%). Where are my degradation products going?

A2: A poor mass balance is a critical issue in stability studies, suggesting that not all degradation products are being accounted for.[3]

  • Causality: This issue often arises from the analytical method's inability to detect all degradants. Potential causes include:

    • Formation of volatile compounds that are lost during sample preparation.

    • Generation of degradants that lack a chromophore, making them invisible to UV detection.[3]

    • Degradation products may be precipitating out of solution or adsorbing to the container walls.

    • Co-elution of the degradant with the parent peak or other components in the chromatogram.

  • Troubleshooting Steps:

    • Use a Universal Detector: Switch from a UV detector to a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). These detectors are more universal and can identify compounds without a strong chromophore.[3]

    • Modify Chromatographic Method: Adjust the mobile phase gradient, column chemistry, or pH to ensure all potential degradants are being eluted and separated.

    • Check for Volatiles: Use headspace GC-MS to analyze the sample for any volatile degradation products.

    • Inspect Sample Vials: Visually inspect your vials for any precipitate. If present, try to dissolve it in a stronger solvent and analyze the resulting solution.

    • Evaluate Relative Response Factors: If using UV detection, the response factor of the degradants may be significantly different from the parent compound. If possible, isolate the degradants and determine their individual response factors for accurate quantification.[3]

Q3: I've identified an unexpected peak in my chromatogram during a photostability study. How can I confirm it's a photodegradation product?

A3: Distinguishing between different types of degradation is key to understanding your compound's stability profile.

  • Causality: Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions.[2] However, light exposure often coincides with a temperature increase, which could induce thermal degradation.

  • Troubleshooting Steps:

    • Run a Dark Control: The most crucial step is to analyze a control sample that was protected from light but subjected to the same temperature conditions and duration as the photo-exposed sample. If the peak is absent or significantly smaller in the dark control, it is highly likely a photodegradant.

    • Characterize the Peak: Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peak.[11] This data can be used to propose a structure and determine if it could plausibly be formed from the parent compound via a photolytic reaction mechanism.

    • Vary Light Exposure: Conduct experiments with varying intensities or durations of light exposure. The peak area of a true photodegradant should correlate with the amount of light the sample received.

Key Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study on a phenylpiperazine compound, in line with ICH guidelines.[3]

  • Preparation of Stock Solution: Prepare a stock solution of your phenylpiperazine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C for 24 hours.[3]

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.[3]

    • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.[3]

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.[3]

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.[3]

    • After exposure, dissolve the compound in the mobile phase to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to a light source compliant with ICH Q1B guidelines (e.g., an option that provides both cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample in the same environmental conditions but protected from light (e.g., wrapped in aluminum foil).

    • After exposure, dissolve both the exposed and control samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method, preferably with both PDA and MS detectors.[4][8]

Data Summary: Influence of Stress Conditions

The following table summarizes the expected impact of various stress conditions on phenylpiperazine compounds based on their known chemical properties.

Stress ConditionParameterTypical ConditionsExpected Degradation PathwayPotential Degradation Products
Acidic Hydrolysis pH, Temperature0.1 M - 1 M HCl, 60-80°CHydrolysis of susceptible groups (e.g., amides, esters)Cleavage products
Basic Hydrolysis pH, Temperature0.1 M - 1 M NaOH, 60-80°CHydrolysis, potential ring-openingCleavage products, ring-opened adducts
Oxidation Oxidizing Agent3-30% H₂O₂, Room TempN-oxidation, N-dealkylation, Ring Opening, Aromatic HydroxylationN-oxides, dealkylated piperazines, ethylenediamine derivatives
Thermal Temperature80°C (solid state)Various, depends on structureIsomers, polymers, cleavage products
Photolytic Light SourceICH Q1B compliantPhotoreactions (e.g., oxidation, rearrangement)Varies widely based on chromophore

Table 1: Summary of typical forced degradation conditions and expected outcomes for phenylpiperazine compounds.

Visualizing Degradation Pathways

Oxidative Degradation Workflow

The following diagram illustrates a generalized workflow for investigating the oxidative degradation of a phenylpiperazine compound.

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_outcome Data Interpretation A Phenylpiperazine Cmpd in Solution B Add 3% H2O2 A->B C Incubate at RT (Protected from Light) B->C D LC-MS/MS Analysis C->D Primary Method E HPLC-UV/PDA Analysis C->E Secondary Method F Identify Degradation Products (DPs) D->F G Quantify Parent & DPs E->G H Propose Degradation Pathway F->H G->H

Caption: Workflow for an oxidative forced degradation study.

Potential Oxidative Degradation Pathway of the Phenylpiperazine Core

This diagram illustrates potential sites of oxidative attack on the core phenylpiperazine structure.

cluster_products Potential Oxidative Degradation Products Parent Phenylpiperazine Core Structure N_Oxide N-Oxide (Piperazine Nitrogen) Parent->N_Oxide N-Oxidation Dealkylation N-Dealkylation (if substituted) Parent->Dealkylation Oxidative Cleavage Ring_Opening Ring Opening Product (e.g., EDA derivative) Parent->Ring_Opening Ring Fission Hydroxylation Aromatic Hydroxylation (Phenyl Ring) Parent->Hydroxylation Hydroxylation

Caption: Major oxidative degradation pathways for the phenylpiperazine moiety.

References

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
  • Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (n.d.). Benchchem.
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Thermal degradation of piperazine and its structural analogs. (2012).
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Phenylpiperazine. (n.d.). Wikipedia.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). PMC - NIH.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
  • Piperazine Degradation in Pilot Plants. (2013).
  • Analytical Methods. (n.d.). RSC Publishing.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • The Stability Study of a Novel Phenylpiperazine Derivative | Request PDF. (2019).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (n.d.). Academically.
  • Stability Indicating Forced Degrad

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Validation & Comparative

A Senior Application Scientist's Guide to the Evaluation of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. This guide provides an in-depth technical framework for the evaluation and comparison of reference standards for 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile, a known impurity of the antidepressant Mirtazapine. As a critical component in ensuring the safety and efficacy of the final drug product, a well-characterized impurity reference standard is not a mere commodity but a cornerstone of analytical precision.

This document is structured to empower researchers and quality control analysts with the requisite knowledge to not only qualify but also compare different sources of this reference material. We will delve into the synthesis, analytical characterization, and the establishment of a robust testing protocol.

Understanding the Significance of this compound

This compound, often designated as Mirtazapine Impurity 23, is a process-related impurity that can arise during the synthesis of Mirtazapine.[1] Its diligent monitoring and control are mandated by regulatory bodies to ensure the safety and purity of the active pharmaceutical ingredient (API). The availability of a high-quality, well-characterized reference standard for this impurity is therefore essential for:

  • Accurate Quantification: To precisely measure the levels of this impurity in Mirtazapine drug substance and product.

  • Method Validation: As a critical reagent in the validation of analytical methods used for quality control.[2]

  • Stability Studies: To track the formation of this impurity under various stress conditions.[3]

Synthesis and Structural Elucidation

While a detailed synthetic route for this specific impurity is not widely published, its structural components suggest a plausible synthesis involving the coupling of a substituted piperazine with a pyridine derivative. A related synthesis is described for a precursor to Mirtazapine, where 2-(4-methyl-2-phenylpiperazine-1-yl)pyridine-3-carbonitrile is used as a starting material.[4]

The definitive identification and structural confirmation of the reference standard are the foundational steps in its qualification. A combination of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons of the phenyl and pyridine rings, the protons of the piperazine ring, and the methyl group protons.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings, the piperazine ring, the methyl group, and the nitrile group are all characteristic.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups, most notably the nitrile (C≡N) stretching vibration.

A Framework for Comparative Evaluation of Reference Standards

When procuring a reference standard for this compound, it is crucial to move beyond simple supplier claims and perform a rigorous in-house evaluation. The following sections outline a comprehensive analytical workflow for this purpose.

Workflow for Reference Standard Qualification and Comparison

Reference Standard Workflow cluster_0 Procurement & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Assay Determination cluster_3 Comparative Analysis & Decision Procure Standards Procure Standards CoA Review CoA Review Procure Standards->CoA Review Obtain from multiple vendors NMR Spectroscopy NMR Spectroscopy CoA Review->NMR Spectroscopy Mass Spectrometry Mass Spectrometry CoA Review->Mass Spectrometry IR Spectroscopy IR Spectroscopy CoA Review->IR Spectroscopy HPLC-UV Purity HPLC-UV Purity NMR Spectroscopy->HPLC-UV Purity Mass Spectrometry->HPLC-UV Purity IR Spectroscopy->HPLC-UV Purity Water Content (Karl Fischer) Water Content (Karl Fischer) HPLC-UV Purity->Water Content (Karl Fischer) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Water Content (Karl Fischer)->Residual Solvents (GC-HS) Inorganic Impurities (ROI) Inorganic Impurities (ROI) Residual Solvents (GC-HS)->Inorganic Impurities (ROI) Mass Balance Assay Mass Balance Assay Inorganic Impurities (ROI)->Mass Balance Assay Data Comparison Data Comparison Mass Balance Assay->Data Comparison Selection Selection Data Comparison->Selection Select most suitable standard

Caption: Workflow for the comprehensive evaluation and comparison of reference standards.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is crucial for separating the main component from any potential impurities, including degradants. The following method is a robust starting point, adapted from published methods for Mirtazapine and its impurities.[3][10][11][12][13][14][15]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard.

  • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Determine the purity by the area normalization method.

  • The purity is calculated as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

NMR Spectroscopy for Identity Confirmation

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the observed chemical shifts and coupling constants with the expected values for the structure of this compound.

Mass Spectrometry for Molecular Weight Verification

Instrumentation:

  • Mass Spectrometer (e.g., LC-MS or direct infusion ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition and Analysis:

  • Acquire the mass spectrum in positive ion mode.

  • Verify the presence of the protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (C₁₇H₁₈N₄, MW = 278.35).[16]

Comparative Data Analysis

After obtaining data for reference standards from different suppliers, a direct comparison can be made. The following table provides a template for summarizing the results.

ParameterSupplier ASupplier BAlternative Standard (e.g., Mirtazapine Impurity B)
Purity (HPLC, % Area)
Identity (NMR) ConformsConformsN/A
Identity (MS) ConformsConformsN/A
Water Content (%)
Residual Solvents (ppm)
Assay (Mass Balance)
Certificate of Analysis ProvidedProvidedProvided

Conclusion and Recommendations

The selection of a reference standard for this compound should be based on a holistic assessment of its identity, purity, and the quality of the accompanying documentation. While cost is a factor, the primary consideration must be the scientific integrity of the standard. A reference standard with a comprehensive Certificate of Analysis, backed by robust in-house verification using the protocols outlined in this guide, will provide the highest level of confidence in analytical results.

For routine quality control, it may be feasible to qualify a secondary reference standard against a well-characterized primary standard. This approach can be more cost-effective in the long run.

Ultimately, the responsibility lies with the end-user to ensure that the chosen reference standard is fit for its intended purpose. This guide provides the scientific framework to make that determination with confidence.

Signaling Pathway of Analytical Scrutiny

Analytical Scrutiny Reference Standard Reference Standard Structural_Integrity Structural Integrity Reference Standard->Structural_Integrity Identity Tests Purity_Profile Purity Profile Reference Standard->Purity_Profile Chromatographic & Other Purity Tests Fit_for_Purpose Fit for Purpose Structural_Integrity->Fit_for_Purpose Quantitative_Value Quantitative Value Purity_Profile->Quantitative_Value Mass Balance Calculation Quantitative_Value->Fit_for_Purpose

Caption: The logical flow of analytical evaluation for a reference standard.

References

  • A green HPLC method for determination of mirtazapine in pharmaceutical products: Development, validation, and greenness assessment. Acta Chromatographica. 2023;36(3).

  • Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of Mirtazapine.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • This compound. PubChem.

  • Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations.
  • A Green HPLC Method for Determination of Mirtazapine in Pharmaceutical Products: Development, Validation, and Greenness Assessment.
  • Mirtazapine Impurities. SynZeal.

  • 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)
  • Mirtazapine-impurities. Pharmaffiliates.

  • Mirtazapine Impurities. BOC Sciences.

  • 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. PubChem.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
  • 13C NMR Chemical Shift. Oregon State University.

  • Mirtazapine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. 2005;62(1):3-10.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. 2015.
  • 2-(4-Methyl-2-Phenylpiperazin-1-Yl)-Pyridine-3-Methanol. CPHI Online.

  • Choosing Reference Standards for API or Impurity.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 2023.
  • 1-Phenylpiperazine(92-54-6) 1H NMR spectrum. ChemicalBook.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Mirtazapine EP Impurity A. Simson Pharma Limited.

  • 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol. LGC Standards.

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A Comparative Analysis of Mirtazapine Synthesis Routes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Mirtazapine, a tetracyclic antidepressant, is a cornerstone in the management of major depressive disorder. Its unique pharmacological profile, characterized by antagonist activity at central α2-adrenergic, serotonin 5-HT2, and 5-HT3 receptors, necessitates efficient and scalable synthetic strategies for its production. This guide provides an in-depth comparative analysis of the most prominent synthesis routes for Mirtazapine, offering insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of their respective merits and drawbacks.

Introduction to Mirtazapine and its Synthetic Challenges

Mirtazapine, with its complex tetracyclic framework, presents several synthetic challenges. The core structure, a pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine, requires a strategic assembly of its four constituent rings. Furthermore, as Mirtazapine is a chiral molecule, with the (S)-enantiomer exhibiting a higher affinity for some of its target receptors, the development of enantioselective syntheses is of significant interest to produce the more active enantiomer and avoid the potential for unforeseen effects from the (R)-enantiomer. This guide will explore both the classical racemic synthesis and a prominent enantioselective approach.

Route 1: The Classical Racemic Synthesis

The most established and widely practiced synthesis of racemic Mirtazapine is a four-stage process that begins with the coupling of a substituted pyridine derivative with a phenylpiperazine derivative.[2] This route, first disclosed in US Patent 4,062,848, has been subject to various modifications to improve its efficiency and scalability.[2]

Reaction Scheme

The classical synthesis can be broken down into four key transformations:

  • Nucleophilic Aromatic Substitution: 2-chloro-3-cyanopyridine reacts with 1-methyl-3-phenylpiperazine to form 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile.

  • Hydrolysis: The nitrile group is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine.

  • Reduction: The carboxylic acid is reduced to the primary alcohol, 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine.

  • Cyclization: The final tetracyclic ring system is formed via an acid-catalyzed intramolecular cyclization.

Visualizing the Classical Racemic Synthesis

Classical Racemic Mirtazapine Synthesis cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine Intermediate_1 2-(4-methyl-2-phenyl-1-piperazinyl)- 3-pyridinecarbonitrile 2-chloro-3-cyanopyridine->Intermediate_1 KF, DMF, 140°C 1-methyl-3-phenylpiperazine 1-methyl-3-phenylpiperazine 1-methyl-3-phenylpiperazine->Intermediate_1 Intermediate_2 1-(3-carboxypyridyl-2)- 4-methyl-2-phenylpiperazine Intermediate_1->Intermediate_2 KOH, EtOH, reflux Intermediate_3 1-(3-hydroxymethylpyridyl-2)- 4-methyl-2-phenylpiperazine Intermediate_2->Intermediate_3 LiAlH4, THF, reflux Mirtazapine Mirtazapine Intermediate_3->Mirtazapine conc. H2SO4

Caption: The four-step classical racemic synthesis of Mirtazapine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile

  • To a stirred suspension of potassium fluoride in dimethylformamide (DMF), add 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine.

  • Heat the reaction mixture to 140°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine

  • Dissolve the nitrile intermediate from Step 1 in ethanol.

  • Add a solution of potassium hydroxide in water and reflux the mixture for an extended period (e.g., 24 hours).

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of 7 to precipitate the carboxylic acid.[3]

  • Filter the precipitate, wash with water, and dry to obtain the desired carboxylic acid. The overall yield for this step is reported to be around 23%.[3]

Step 3: Synthesis of 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the carboxylic acid from Step 2 portion-wise.

  • Reflux the reaction mixture for several hours.

  • Cool the mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the desired alcohol.

Step 4: Synthesis of Mirtazapine (Cyclization)

  • To concentrated sulfuric acid, slowly add the alcohol from Step 3 at a controlled temperature (e.g., 40°C).[4]

  • Stir the reaction mixture for several hours until the starting material is consumed.[4]

  • Carefully pour the reaction mixture into ice-water and basify with a strong base (e.g., NaOH or ammonia) to precipitate the crude Mirtazapine.

  • The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).[4] The yield for this final step is reported to be in the range of 66-80%.[4][5]

Discussion of the Classical Route

Expertise & Experience: The choice of reagents in this route is dictated by their well-established reactivity. The nucleophilic aromatic substitution in Step 1 is a standard method for forming C-N bonds with activated aryl halides. The use of a strong base for nitrile hydrolysis in Step 2 is necessary to drive the reaction to completion. LiAlH₄ in Step 3 is a powerful reducing agent capable of converting carboxylic acids to alcohols, though its pyrophoric nature requires careful handling. The final cyclization in Step 4 is a Friedel-Crafts type reaction, where the strong acid protonates the alcohol, generating a carbocation that undergoes intramolecular electrophilic attack on the phenyl ring. A known issue in this step is the potential for agglomeration of the starting material in concentrated sulfuric acid, which can be mitigated by the use of a co-solvent like tetrahydrofuran (THF).[6]

Trustworthiness: Each step of this synthesis can be monitored by standard analytical techniques such as TLC and HPLC to ensure the reaction has gone to completion and to assess the purity of the intermediates. The final product's identity and purity can be confirmed by melting point, NMR, and mass spectrometry. The synthesis of potential impurities has also been reported, which aids in the development of robust analytical methods for quality control.[1]

Route 2: Enantioselective Synthesis via Chiral Resolution

The pharmacological activity of Mirtazapine resides primarily in the (S)-enantiomer. Therefore, enantioselective synthesis is a highly desirable strategy. One approach involves the resolution of a key chiral intermediate, 1-methyl-3-phenylpiperazine, early in the synthetic sequence. This avoids the inefficient late-stage resolution of the final product, which has a maximum theoretical yield of only 50% for the desired enantiomer.[2]

Reaction Scheme

This route follows a similar pathway to the classical synthesis but utilizes an enantiomerically pure starting material:

  • Resolution: Racemic 1-methyl-3-phenylpiperazine is resolved using a chiral resolving agent, such as (+)-dibenzoyltartaric acid or (S)-(+)-Anicyphos, to isolate the (S)-enantiomer.[7]

  • Nucleophilic Aromatic Substitution and Hydrolysis: (S)-1-methyl-3-phenylpiperazine is reacted with 2-chloro-3-cyanopyridine, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

  • Ketone Formation: The carboxylic acid is converted to a ketone intermediate.

  • Reduction and Cyclization: The ketone is then reduced and cyclized to afford (S)-Mirtazapine.

Visualizing the Enantioselective Synthesis

Enantioselective Mirtazapine Synthesis cluster_0 Step 1: Resolution cluster_1 Step 2: Coupling & Hydrolysis cluster_2 Step 3: Ketone Formation cluster_3 Step 4: Reduction & Cyclization Racemic_Piperazine rac-1-methyl-3-phenylpiperazine S_Piperazine (S)-1-methyl-3-phenylpiperazine Racemic_Piperazine->S_Piperazine Chiral Resolving Agent (e.g., (S)-(+)-Anicyphos) Intermediate_S1 (S)-2-(4-methyl-2-phenyl-1-piperazinyl)- 3-pyridinecarboxylic acid S_Piperazine->Intermediate_S1 1. 2-chloro-3-cyanopyridine 2. Hydrolysis Intermediate_S2 (S)-ketone intermediate Intermediate_S1->Intermediate_S2 e.g., SOCl2, AlCl3 S_Mirtazapine (S)-Mirtazapine Intermediate_S2->S_Mirtazapine Strong reducing agent

Caption: Enantioselective synthesis of (S)-Mirtazapine via chiral resolution.

Detailed Experimental Protocol (Highlights)

Step 1: Resolution of 1-methyl-3-phenylpiperazine

  • Dissolve racemic 1-methyl-3-phenylpiperazine and a stoichiometric amount of (S)-(+)-Anicyphos in water at reflux.

  • Allow the solution to cool, optionally with seeding, to crystallize the diastereomeric salt of (S)-1-methyl-3-phenylpiperazine.

  • Isolate the crystals by filtration. The free (S)-base can be liberated by treatment with a base (e.g., NaOH) and extraction into an organic solvent. This process can yield (S)-1-methyl-3-phenylpiperazine with high enantiomeric excess (>98%) and an overall yield of 35-40%.[7]

Step 2 & 3: Synthesis of the (S)-ketone intermediate

  • The enantiopure (S)-1-methyl-3-phenylpiperazine is reacted with 2-chloro-3-cyanopyridine and the resulting nitrile is hydrolyzed to the carboxylic acid, (S)-2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid, with a reported yield of 57%.[2]

  • The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride in the presence of DMF.

  • The acid chloride is then cyclized in the presence of a Lewis acid, such as aluminum chloride, to form the ketone intermediate. This step has a reported yield of 96%.[7]

Step 4: Reduction to (S)-Mirtazapine

  • The (S)-ketone intermediate is reduced using a strong reducing agent. A mixture of a borohydride and a strong acid or a metal hydride with a metal halide can be employed.

  • The reaction directly yields (S)-Mirtazapine. This final step has a reported yield of 69.9%.[7]

Discussion of the Enantioselective Route

Expertise & Experience: The key to this route is the efficient resolution in the first step. The choice of resolving agent is critical and often requires screening to find one that provides good diastereomeric salt crystallization and high enantiomeric purity. The subsequent steps are analogous to the classical route, but the use of an enantiopure starting material necessitates careful control of reaction conditions to avoid racemization, especially during the final cyclization. The conversion of the carboxylic acid to a ketone intermediate before the final reduction and cyclization is a notable modification from the classical route.

Trustworthiness: The enantiomeric purity of the resolved piperazine and the final Mirtazapine product must be rigorously assessed using chiral HPLC. The stereochemical integrity throughout the synthesis is a critical parameter to validate. The yields for each step in this enantioselective route appear to be well-documented in the patent literature, allowing for a more accurate assessment of its overall efficiency compared to the classical route followed by late-stage resolution.

Alternative Synthesis Routes: A Brief Overview

While the classical and enantioselective routes are the most established, other synthetic strategies have been explored, though they are less detailed in the available literature.

  • "Green" and Catalytic Approaches: The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods.[9] For antidepressants, metal-catalyzed reactions have been employed to construct key structural motifs.[10] However, specific applications of modern catalytic methods, such as C-H activation or flow chemistry, directly to the synthesis of Mirtazapine are not well-documented in the reviewed literature. The development of such routes could offer significant advantages in terms of reduced waste, milder reaction conditions, and improved safety.

Comparative Analysis

FeatureClassical Racemic RouteEnantioselective Route (via Resolution)
Starting Materials 2-chloro-3-cyanopyridine, rac-1-methyl-3-phenylpiperazine2-chloro-3-cyanopyridine, rac-1-methyl-3-phenylpiperazine, Chiral Resolving Agent
Number of Steps 44 (including resolution)
Overall Yield Variable, dependent on individual step yields. Final step ~66-80%.[4][5]Potentially higher for the desired enantiomer compared to classical route with late-stage resolution.
Stereochemical Control Produces a racemic mixture.Produces the desired (S)-enantiomer with high enantiomeric excess.
Key Challenges Use of hazardous reagents (LiAlH₄), potential for agglomeration in the final step, late-stage resolution is inefficient.Efficiency of the initial resolution step, prevention of racemization.
Scalability Well-established and scalable.Scalable, with the resolution step being a key consideration for large-scale production.
Environmental Impact Use of stoichiometric and often hazardous reagents, generation of inorganic waste.Similar to the classical route, with additional waste from the resolution process.

Conclusion

The classical racemic synthesis of Mirtazapine remains a robust and widely used method. However, for the production of the more active (S)-enantiomer, the enantioselective route starting with the resolution of 1-methyl-3-phenylpiperazine offers a significant advantage by avoiding a low-yielding, late-stage resolution. While alternative synthetic strategies have been proposed, they lack the detailed experimental validation of the more established routes.

For researchers and drug development professionals, the choice of synthesis route will depend on the specific project goals. For initial studies where racemic material is sufficient, the classical route provides a reliable pathway. For the development of an enantiopure drug product, the enantioselective approach is clearly superior. Future research in this area should focus on the development of more sustainable and efficient catalytic or flow chemistry-based syntheses of Mirtazapine, which would represent a significant advancement in the production of this important antidepressant.

References

  • US8173804B2 - Process for production of mirtazapine - Google Patents.
  • Srinivasa Rao, D. V. N., et al. "Synthesis of potential related substances of mirtazapine." ARKIVOC 2006 (xv) 127-132.
  • EP2146993B1 - A method for the preparation of mirtazapine - Google Patents.
  • CN103509020A - Synthetic method of mirtazapine - Google Patents.
  • WO2008125578A2 - A method for the preparation of mirtazapine - Google Patents.
  • CN103509020A - Synthetic method of mirtazapine - Google Patents.
  • US6774230B2 - Methods for the preparation of mirtazapine intermediates - Google Patents.
  • Wu, C., et al. "Synthesis of antidepressant-mirtazapine." Journal of Chemical and Pharmaceutical Research 4.7 (2012): 3535-3538.
  • Sharma, P., et al. "Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review." RSC Advances 14.10 (2024): 6865-6883.
  • Gligor, D., et al. "Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development." Molecules 28.18 (2023): 6614.

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A Comprehensive Guide to the Purity Analysis of Synthesized 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The synthesis of any pharmaceutical compound is a multi-step process, with the purity of each intermediate directly impacting the quality of the final drug substance. 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a key building block in the manufacturing of Mirtazapine.[1][2] Therefore, a thorough understanding and implementation of purity analysis are paramount. Impurities can arise from various sources, including starting materials, by-products of the reaction, and degradation products. These impurities, even in trace amounts, can have unintended pharmacological effects or reduce the efficacy of the API.

This guide will detail the common synthetic route for this compound and provide a comparative analysis of essential analytical techniques for its purity determination, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Synthesis of this compound

The most common laboratory-scale synthesis of the title compound involves a nucleophilic aromatic substitution reaction.[3] This reaction typically utilizes 2-chloropyridine-3-carbonitrile and 1-methyl-2-phenylpiperazine as starting materials.

Reaction Scheme:

Synthesis_Reaction reagent1 2-chloropyridine-3-carbonitrile arrow Base, Solvent Heat reagent1->arrow reagent2 1-methyl-2-phenylpiperazine reagent2->arrow product This compound plus + arrow->product

Caption: Synthesis of the target compound.

Understanding this synthetic pathway is crucial as it informs the potential impurity profile. For instance, unreacted starting materials, side-reaction products from the nucleophilic aromatic substitution on the pyridine ring, and residual solvents are all potential contaminants that must be monitored.[4][5][6][7]

Comparative Purity Analysis Methodologies

A multi-faceted approach to purity analysis is essential for a comprehensive assessment. No single technique can provide a complete picture of a sample's purity. This section details the application and compares the utility of HPLC, GC-MS, NMR, and Elemental Analysis for the subject compound.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for quantifying the main component and detecting non-volatile impurities. A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the target compound from its structurally similar impurities.

Rationale for Method Development: The choice of a C18 column is based on its versatility and proven efficacy in separating a wide range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), is optimized to achieve good resolution and peak shape. Gradient elution is often preferred over isocratic elution to ensure the timely elution of both polar and non-polar impurities. UV detection is suitable as the pyridine and phenyl rings in the molecule are strong chromophores.

Experimental Protocol: RP-HPLC Method

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase B

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter Solution prep2->prep3 hplc_instrument HPLC System prep3->hplc_instrument data_acquisition Data Acquisition hplc_instrument->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation

Caption: HPLC Purity Analysis Workflow.

Data Presentation: Comparative HPLC Purity Data

SampleMain Peak Area (%)Impurity 1 (Unreacted 2-chloropyridine-3-carbonitrile) Area (%)Impurity 2 (Dimer of 1-methyl-2-phenylpiperazine) Area (%)Total Impurities (%)
Synthesized Batch A (Standard) 99.850.05Not Detected0.15
Hypothetical Batch B (Impure) 98.500.750.251.50

Trustworthiness of the Protocol: This HPLC method should be validated according to ICH Q2(R1) and USP General Chapter <1225> guidelines.[2] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The use of a well-characterized reference standard is crucial for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification steps.[8][9] Common solvents used in the synthesis of N-arylpiperazines include toluene, dimethylformamide (DMF), and isopropanol.[3]

Rationale for Method Development: A headspace GC-MS method is preferred for residual solvent analysis as it minimizes matrix effects and prevents contamination of the GC system. The choice of a polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is suitable for separating a wide range of common organic solvents. Mass spectrometry provides definitive identification of the eluted compounds based on their mass spectra.

Experimental Protocol: Headspace GC-MS for Residual Solvents

ParameterCondition
GC Column DB-WAX (or equivalent), 30 m x 0.25 mm, 0.25 µm
Oven Program 40 °C (5 min), then 10 °C/min to 220 °C (5 min)
Injector Temperature 250 °C
Carrier Gas Helium, 1.2 mL/min
Headspace Sampler Oven: 80 °C, Loop: 110 °C, Transfer Line: 120 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Mass Range 35-350 amu

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing prep1 Weigh Sample into Headspace Vial prep2 Add Diluent (e.g., DMSO) prep1->prep2 gcms_instrument Headspace GC-MS System prep2->gcms_instrument data_acquisition Data Acquisition gcms_instrument->data_acquisition peak_identification Peak Identification via Mass Spectra Library data_acquisition->peak_identification quantification Quantification using Internal Standard peak_identification->quantification

Caption: GC-MS Residual Solvent Analysis Workflow.

Data Presentation: Comparative Residual Solvent Data

SolventBatch A (ppm)Batch B (ppm)USP <467> Limit (ppm)
Toluene 501000890
DMF Not Detected200880
Isopropanol 15055005000

Trustworthiness of the Protocol: This method should be validated for the specific solvents used in the synthesis, following the guidelines of USP General Chapter <467> Residual Solvents.[10][11][12][13][14] This includes demonstrating adequate sensitivity (limit of detection and quantitation), accuracy, and precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of the target compound and for identifying unknown impurities.[15][16][17]

Rationale for Method Application: The chemical shifts and coupling patterns in the ¹H NMR spectrum provide a unique fingerprint of the molecule. Integration of the proton signals can also be used for quantitative analysis against a known internal standard. ¹³C NMR provides information on the carbon skeleton of the molecule. For this compound, characteristic signals for the aromatic protons of the pyridine and phenyl rings, the piperazine ring protons, and the methyl group protons would be expected.

Experimental Protocol: NMR Analysis

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Temperature 25 °C25 °C

Data Presentation: Predicted ¹H NMR Spectral Data

Proton AssignmentChemical Shift (ppm)Multiplicity
Pyridine H7.5 - 8.5m
Phenyl H7.2 - 7.4m
Piperazine CH2.8 - 4.0m
Methyl H2.3 - 2.5s

Trustworthiness of the Protocol: The structural assignment should be confirmed using 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The purity can be quantitatively assessed by ¹H NMR (qNMR) using a certified internal standard.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[8][18][19][20][21][22] This technique is fundamental for confirming the empirical formula of a newly synthesized compound.

Rationale for Method Application: A significant deviation between the experimentally determined elemental composition and the calculated theoretical values can indicate the presence of impurities, such as inorganic salts or residual solvents containing elements other than C, H, and N.

Experimental Protocol: CHN Analysis

The analysis is performed using an automated elemental analyzer, which involves the combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.

Data Presentation: Comparative Elemental Analysis Data

ElementTheoretical (%)Batch A (%)Batch B (%)
Carbon (C) 73.3673.3072.50
Hydrogen (H) 6.526.556.80
Nitrogen (N) 20.1320.0519.50

Trustworthiness of the Protocol: The accuracy of the elemental analyzer should be regularly verified using certified reference materials. The sample must be thoroughly dried to remove any residual water or solvents that could affect the results.

Comparison of Alternatives

For the purpose of this guide, a direct comparison of the purity of this compound with alternative synthetic intermediates for Mirtazapine is less instructive than a comparison of different batches of the target compound itself. The critical factor is the control of impurities within the established synthetic route.

However, it is worth noting that alternative synthetic strategies for Mirtazapine exist, which may involve different key intermediates.[1][23] Should an alternative synthetic route be employed, a similar comprehensive purity analysis of its unique intermediates would be required, focusing on the potential impurities specific to that route. For instance, a synthesis starting from a different substituted pyridine would necessitate analytical methods capable of separating different positional isomers or related heterocyclic impurities.

Conclusion and Recommendations

The purity of this compound is a critical quality attribute that must be rigorously controlled. This guide has presented a comprehensive and comparative overview of the essential analytical techniques for this purpose.

  • HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile organic impurities.

  • GC-MS is essential for the identification and quantification of residual solvents and other volatile impurities.

  • NMR Spectroscopy provides unequivocal structural confirmation and can be used for quantitative purity assessment.

  • Elemental Analysis serves as a fundamental check of the empirical formula and can indicate the presence of inorganic impurities or significant levels of residual solvents.

A combination of these orthogonal analytical methods provides a robust and self-validating system for the purity analysis of this compound. It is strongly recommended that all analytical methods are validated according to the guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the generation of reliable and accurate data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

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  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]

  • WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol - Google Patents.
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  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]

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  • 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Available at: [Link]

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  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - European Medicines Agency (EMA). Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. Available at: [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS - Shimadzu. Available at: [Link]

  • (PDF) 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. Available at: [Link]

  • USP<467> residual solvents - Agilent. Available at: [Link]

  • WO/2003/024918 INTERMEDIATE COMPOUNDS FOR THE PREPARATION OF MIRTAZAPINE AND THE PRODUCTION METHODS THEREOF - WIPO Patentscope. Available at: [Link]

  • efpia_comments_gdle_chemistry... Available at: [Link]

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A Researcher's Guide to Benchmarking Novel Pyridine Derivatives for Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the anticancer potential of new pyridine derivatives against established benchmarks. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a model for data interpretation, ensuring a robust and reproducible benchmarking process.

Introduction: The Significance of the Pyridine Scaffold and Benchmarking

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an ideal building block for molecules that can interact with a wide range of biological targets.[2][3] In oncology, pyridine derivatives have shown remarkable versatility, acting as inhibitors of kinases, topoisomerases, and tubulin polymerization, among other mechanisms.[2][3]

As new derivatives are synthesized, a standardized and rigorous benchmarking process is crucial. It allows for the objective assessment of a new compound's potency and potential advantages over existing therapies. This guide will use two novel (hypothetical) pyridine derivatives, PY-1 and PY-2 , and compare them against Cisplatin , a classic DNA-damaging agent, and Doxorubicin , a topoisomerase II inhibitor, both widely used in cancer chemotherapy.[4]

Profiling the Candidates: Novel Derivatives and Established Benchmarks

  • Novel Pyridine Derivatives (NPDs):

    • PY-1: A novel pyridine-urea hybrid designed to target the ATP-binding pocket of kinases within the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[5][6]

    • PY-2: A fused pyranopyridine compound designed based on scaffolds known to inhibit VEGFR-2, a key mediator of angiogenesis.[5][7]

  • Benchmark Comparators:

    • Cisplatin: A platinum-based drug that forms adducts with DNA, leading to replication stress and apoptosis. It serves as a benchmark for cytotoxicity induced by DNA damage.

    • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death.[5] It is a benchmark for topoisomerase-targeting agents.

Experimental Benchmarking: Protocols and Data Interpretation

A multi-faceted approach is essential to comprehensively evaluate the anticancer activity of the novel compounds. The following workflow outlines the key in vitro assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays a Seed Cancer Cells (e.g., MCF-7, HepG2) b Treat with PY-1, PY-2, Cisplatin, Doxorubicin (Dose-Response) a->b c MTT Assay (72h incubation) b->c d Calculate IC50 Values c->d e Treat Cells with IC50 Concentrations d->e Select Doses for Mechanism Studies f Cell Cycle Analysis (Flow Cytometry - PI Staining) e->f g Apoptosis Assay (Flow Cytometry - Annexin V/PI) e->g h Western Blot for PI3K/Akt Pathway Proteins e->h

Caption: Experimental workflow for benchmarking new pyridine derivatives.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability.[8][9] It measures the metabolic activity of mitochondrial dehydrogenases, providing a quantitative measure of cell proliferation and cytotoxicity.[9] The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the drug concentration required to inhibit cell growth by 50%.[8][10]

Protocol: MTT Assay for IC50 Determination [11]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of PY-1, PY-2, Cisplatin, and Doxorubicin in the complete culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data (Hypothetical):

CompoundCell LineIC50 (µM)
PY-1 MCF-75.2
HepG28.9
PY-2 MCF-712.5
HepG27.1
Cisplatin MCF-715.8
HepG211.3
Doxorubicin MCF-70.9
HepG21.2

This data suggests PY-1 has promising activity against the MCF-7 breast cancer line, superior to Cisplatin, while PY-2 shows good activity against the HepG2 liver cancer line.

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[12] Analyzing the cell cycle distribution using flow cytometry with propidium iodide (PI) staining reveals whether a compound induces arrest at a specific phase (G0/G1, S, or G2/M), providing critical insight into its mechanism of action.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining [13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the respective IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect approximately 1x10^6 cells per sample.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14] Incubate on ice for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells, wash twice with PBS, and resuspend the pellet in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events. The DNA content is measured by the fluorescence intensity of PI.

Comparative Data (Hypothetical % of Cells in Each Phase):

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle65%20%15%
PY-1 68%15%17%
PY-2 25%15%60%
Cisplatin 40%35%25%
Doxorubicin 20%10%70%

This data suggests that PY-2, similar to Doxorubicin, induces a strong G2/M arrest, a hallmark of drugs that cause DNA damage or interfere with mitosis.[12] PY-1 shows minimal effect on the cell cycle at its IC50.

Rationale: A key goal of cancer therapy is to induce apoptosis (programmed cell death) in tumor cells. The Annexin V/PI assay is a standard method to quantify this process.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[17][18] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.[18]

Protocol: Apoptosis Detection with Annexin V/PI Staining [19][20]

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentrations of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspension: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[19]

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate for 20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Comparative Data (Hypothetical % of Apoptotic Cells):

TreatmentEarly Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
Vehicle4%2%6%
PY-1 35%10%45%
PY-2 28%15%43%
Cisplatin 25%12%37%
Doxorubicin 38%18%56%

This data shows that both PY-1 and PY-2 are potent inducers of apoptosis, surpassing the effect of Cisplatin and approaching the efficacy of Doxorubicin in this assay.

Mechanistic Insights: Targeting the PI3K/Akt Pathway

Rationale: Based on its design, PY-1 is hypothesized to inhibit the PI3K/Akt pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis.[21][22] Aberrant activation of this pathway is a common event in many cancers.[22][23] Western blotting can be used to probe the phosphorylation status of key proteins in this cascade, such as Akt, to validate the compound's mechanism of action.

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Promotes Survival Cell Survival (Anti-Apoptosis) pAkt->Survival Promotes PY1 PY-1 PY1->PI3K Inhibits

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. As a complex heterocyclic molecule, its safe management in a laboratory setting is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can implement a self-validating system of safety.

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this exact compound. Therefore, this guidance is synthesized from the known hazards of its primary structural motifs: piperazine, pyridine, aromatic amines, and nitrile compounds. This conservative approach, grounded in chemical first principles, is designed to provide a robust margin of safety.

Hazard Profile & Risk Assessment

The potential hazards of this compound are best understood by dissecting its constituent chemical groups.

Structural Moiety Associated Hazards Primary Routes of Exposure
Piperazine Core Corrosive; may cause severe skin burns and eye damage. Potential for respiratory and skin sensitization (allergic reactions). Some piperazine derivatives are suspected of damaging fertility or the unborn child.[1][2]Skin/Eye Contact, Inhalation of dust
Pyridine Ring Flammable and harmful if swallowed, inhaled, or in contact with skin. Can cause irritation to the respiratory system.[3][4]Inhalation, Skin Contact, Ingestion
Aromatic Amine Aromatic amines as a class can be toxic, with potential for absorption through the skin. Permeation through standard glove materials is a significant concern.[5][6]Skin Absorption
Nitrile Group (-CN) Nitriles are organic compounds that can be toxic.[7] They may release highly toxic hydrogen cyanide gas upon contact with strong acids, or under fire conditions.Ingestion, Inhalation, Skin Contact

Overall Assessment: This compound should be handled as a toxic substance that is corrosive to skin and eyes, a potential sensitizer, and readily absorbed through the skin. The primary risks during laboratory operations involve inhalation of airborne particulates (especially during weighing) and inadvertent skin contact.

Core Protection Strategy: Engineering and Administrative Controls

Before selecting Personal Protective Equipment (PPE), a foundational safety environment must be established. PPE is the last line of defense, not the first.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[8] This provides necessary ventilation to minimize inhalation exposure.

  • Secondary Engineering Controls: A safety shower and eyewash station must be immediately accessible and tested regularly.[8][9]

  • Administrative Controls:

    • Restricted Access: Clearly demarcate the area where this compound is being handled.

    • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][10][11] Do not eat, drink, or smoke in the handling area.[11]

    • Training: All personnel must be trained on the specific hazards outlined in this guide and the established emergency procedures.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for various laboratory operations.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Single pair of nitrile gloves.Safety glasses with side shields.Standard lab coat.Not required.
Weighing Solid Double-gloving with nitrile gloves.Chemical safety goggles and a full-face shield.[12]Standard lab coat.Required if not in a fume hood (NIOSH-approved half-mask respirator with P100/OV cartridges). Not required if performed in a certified fume hood.[8][13]
Solution Preparation Double-gloving with nitrile gloves.Chemical safety goggles and a full-face shield.[12]Chemical-resistant apron over a lab coat.Not required if performed in a certified fume hood.
Reaction Workup & Purification Double-gloving with nitrile gloves. For extended tasks, consider a more resistant outer glove over a nitrile inner glove.Chemical safety goggles and a full-face shield.[12]Chemical-resistant apron over a lab coat.Not required if performed in a certified fume hood.
Causality Behind PPE Choices:
  • Double-Gloving: The aromatic amine and piperazine moieties present a significant risk of skin absorption and corrosion. Double-gloving provides a critical layer of redundancy. Should the outer glove be compromised, the inner glove offers temporary protection, allowing the user to safely retreat, remove the damaged gloves, and re-glove.

  • Face Shield over Goggles: While goggles protect the eyes from direct splashes, a face shield is essential to protect the entire face from corrosive materials, especially during tasks with a higher splash potential like solution preparation and reaction workups.[12]

  • Respiratory Protection: Fine powders can easily become airborne during weighing. While a fume hood is the primary control, if one is not available for this specific task, a respirator is mandatory to prevent inhalation of this toxic compound.[5][8]

Operational Workflow: From Vial to Reaction

This workflow outlines the critical steps for safely handling the compound during a typical experimental procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don Full PPE (Task-Specific) B 2. Prepare Work Area (In Fume Hood) A->B C 3. Verify Emergency Equipment Accessibility B->C D 4. Weigh Compound (Use tared weigh paper) C->D E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Perform Reaction (Maintain containment) E->F G 7. Quench & Workup (Inside Fume Hood) F->G H 8. Decontaminate & Segregate Waste (See Disposal Plan) G->H I 9. Doff PPE & Wash Hands H->I

Caption: Standard operational workflow for handling the compound.

Decontamination and Disposal Plan

Proper disposal is critical to ensure personnel and environmental safety. All materials that come into contact with this compound must be considered hazardous waste.

Step-by-Step Decontamination Protocol:
  • Work Surfaces: After completing work, wipe down the interior surfaces of the fume hood with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Glassware: Rinse glassware with a small amount of an appropriate organic solvent to remove residual compound. This solvent rinse must be collected as hazardous liquid waste. Then, wash the glassware with soap and water.

  • Spills:

    • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent pad or vermiculite. Using forceps, place the contaminated material into a designated solid hazardous waste container. Clean the area as described above.

    • Major Spill: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal Decision Workflow:

All waste must be disposed of in accordance with local, state, and national regulations.[9] Never pour chemical waste down the drain.[3][4]

G cluster_waste_type cluster_containers Start Waste Generated Liquid Liquid Waste (Solvents, reaction mixtures) Start->Liquid Solid_Cont Contaminated Solid Waste (Gloves, weigh paper, absorbent pads) Start->Solid_Cont Solid_Gross Grossly Contaminated Solid Waste (Expired compound, bulk spill cleanup) Start->Solid_Gross Liq_Cont Labeled Hazardous Liquid Waste Container (Halogenated/ Non-halogenated as appropriate) Liquid->Liq_Cont Sol_Cont Labeled Hazardous Solid Waste Container Solid_Cont->Sol_Cont Solid_Gross->Sol_Cont End Secure Storage for Pickup Liq_Cont->End Arrange for Professional Disposal Sol_Cont->End Arrange for Professional Disposal

Caption: Decision workflow for segregating and disposing of waste.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%.
  • Biosynth. (2023). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Piperazine Anhydrous.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methylpiperazine.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Glentham Life Sciences. (2023). 3-Fluoro-2-pyridinecarbonitrile - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperazine.
  • A-Gas. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Frontiers in Microbiology. (2019). Impact of Nitriles on Bacterial Communities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.